Lusutrombopag-d13
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H32Cl2N2O5S |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
(E)-3-[2,6-dichloro-4-[[4-[2-methoxy-3-[(1S)-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxy)ethyl]phenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1/i1D3,5D2,6D2,7D2,8D2,12D2 |
InChI Key |
NOZIJMHMKORZBA-GDFYEYDRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Purification of Lusutrombopag-d13
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and purification strategy for Lusutrombopag-d13, a deuterated isotopologue of the thrombopoietin receptor agonist Lusutrombopag. Due to the limited publicly available information on the synthesis of this compound, this guide is based on the known synthetic routes of Lusutrombopag and established deuterium labeling methodologies. The guide details the necessary experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic and purification workflows to aid in comprehension and practical application.
Introduction
Lusutrombopag is a small molecule, orally bioavailable thrombopoietin (TPO) receptor agonist. It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production. Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, due to the kinetic isotope effect which can alter metabolic pathways and rates. This guide outlines a plausible and detailed methodology for the synthesis and purification of this compound for research purposes.
Proposed Synthesis of this compound
The proposed synthesis of this compound is a multi-step process commencing with the preparation of key deuterated and non-deuterated intermediates, followed by their coupling and subsequent functional group transformations. The deuterium labeling is strategically introduced via deuterated starting materials to ensure high isotopic incorporation.
Synthesis of Intermediate 1: 2,6-dichloro-4-formylbenzoic acid
The synthesis of this key aromatic aldehyde intermediate can be achieved from 2,6-dichlorotoluene through a series of oxidation and formylation reactions.
Experimental Protocol:
-
Oxidation of 2,6-dichlorotoluene: 2,6-dichlorotoluene is oxidized to 2,6-dichlorobenzoic acid using a strong oxidizing agent such as potassium permanganate in an alkaline solution. The reaction mixture is heated under reflux, followed by acidification to precipitate the carboxylic acid.
-
Chlorination to Acid Chloride: The dried 2,6-dichlorobenzoic acid is converted to its corresponding acid chloride, 2,6-dichloro-benzoyl chloride, by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
Formylation: The 2,6-dichlorobenzoyl chloride is then subjected to a Rosenmund reduction, where the acid chloride is hydrogenated over a poisoned palladium catalyst (e.g., Pd/BaSO₄) to yield 2,6-dichloro-4-formylbenzoic acid.
Synthesis of Intermediate 2: (S)-1-(hexyloxy-d13)ethan-1-ol
This chiral alcohol intermediate is prepared from a deuterated starting material to introduce the d13 label.
Experimental Protocol:
-
Preparation of Hexan-d13-ol: Commercially available 1-bromohexane-d13 is converted to its corresponding Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether. The Grignard reagent is then reacted with paraformaldehyde to yield hexan-d13-ol after acidic workup.
-
Alkylation of (S)-1-phenylethan-1-ol: (S)-1-phenylethan-1-ol is deprotonated with a strong base like sodium hydride in an inert solvent such as tetrahydrofuran (THF). The resulting alkoxide is then reacted with 1-bromohexane-d13 to yield (S)-1-(hexyloxy-d13)ethyl)benzene.
-
Deprotection: The phenyl group is removed via hydrogenolysis using a palladium on carbon catalyst to afford the chiral alcohol, (S)-1-(hexyloxy-d13)ethan-1-ol.
Synthesis of Intermediate 3: 4-(3-((S)-1-(hexyloxy-d13)ethyl)-2-methoxyphenyl)thiazol-2-amine
This thiazole intermediate is synthesized through a Hantzsch thiazole synthesis.
Experimental Protocol:
-
Preparation of 2-methoxy-3-((S)-1-(hexyloxy-d13)ethyl)benzaldehyde: (S)-1-(hexyloxy-d13)ethan-1-ol is used to alkylate 2-hydroxy-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate in a solvent like acetone.
-
Thiazole Ring Formation: The resulting aldehyde is then reacted with thiourea in the presence of an oxidizing agent like iodine and a base such as sodium bicarbonate in ethanol to form the aminothiazole ring.
Final Assembly of this compound
The final steps involve the coupling of the intermediates and a subsequent Horner-Wadsworth-Emmons reaction.
Experimental Protocol:
-
Amide Coupling: Intermediate 1 (2,6-dichloro-4-formylbenzoic acid) is coupled with Intermediate 3 (4-(3-((S)-1-(hexyloxy-d13)ethyl)-2-methoxyphenyl)thiazol-2-amine) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).
-
Horner-Wadsworth-Emmons Reaction: The resulting aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction with the ylide generated from triethyl 2-phosphonopropionate and a strong base (e.g., sodium hydride) in THF to introduce the (E)-2-methylprop-2-enoic acid moiety.
-
Saponification: The final step is the saponification of the ester to the carboxylic acid using a base like lithium hydroxide in a mixture of THF and water, followed by acidic workup to yield this compound.
Purification of this compound
Purification of the final compound is critical to remove any unreacted starting materials, intermediates, and by-products. A multi-step purification strategy is proposed.
Flash Chromatography
Initial purification of the crude product after the final reaction workup can be performed using flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective for separating the bulk of the impurities.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative reverse-phase HPLC is the method of choice.
Experimental Protocol:
-
Column: A C18 stationary phase is recommended.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.
-
Detection: UV detection at a wavelength where Lusutrombopag has strong absorbance (e.g., 254 nm) is used to monitor the elution of the product.
-
Fraction Collection: Fractions corresponding to the main product peak are collected.
Chiral Purification
Since the synthesis involves a chiral center, it is essential to ensure the enantiomeric purity of the final product. Chiral HPLC can be employed for this purpose.
Experimental Protocol:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is often effective for separating enantiomers of pharmaceutical compounds.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol is typically used.
-
Detection: UV detection.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 2.1 | Synthesis of Intermediate 1 | 2,6-dichlorotoluene, KMnO₄, SOCl₂, Pd/BaSO₄ | Water, DCM | 60-70 | >95 (by NMR) |
| 2.2 | Synthesis of Intermediate 2 | 1-bromohexane-d13, Mg, (S)-1-phenylethan-1-ol, NaH | Diethyl ether, THF | 75-85 | >98 (by GC) |
| 2.3 | Synthesis of Intermediate 3 | 2-hydroxy-3-methoxybenzaldehyde, thiourea, I₂ | Acetone, Ethanol | 50-60 | >95 (by LC-MS) |
| 2.4 | Final Assembly | Intermediate 1, Intermediate 3, HATU, triethyl 2-phosphonopropionate, LiOH | DMF, THF | 40-50 | >90 (crude) |
| 3.2 | Preparative HPLC | C18 column, Acetonitrile/Water with TFA | - | >90 (recovery) | >99 (by HPLC) |
| 3.3 | Chiral HPLC | Chiralpak column, Hexane/Isopropanol | - | >95 (recovery) | >99.5 (ee) |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Proposed purification workflow for this compound.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of this compound. The outlined experimental protocols are based on established chemical principles and known synthetic routes for the non-deuterated analogue. Researchers and drug development professionals can use this guide as a foundational resource for the laboratory-scale production of this important deuterated standard. It is imperative to note that all synthetic procedures should be carried out by trained professionals in a controlled laboratory setting, with appropriate safety precautions. Further optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity.
An In-depth Technical Guide to the Mechanism of Action of Lusutrombopag as a TPO Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1][2] It is designed for the treatment of thrombocytopenia, particularly in adult patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure.[1][3] Endogenous thrombopoietin is the primary cytokine responsible for regulating megakaryopoiesis and platelet production.[4] Lusutrombopag mimics the effects of endogenous TPO, stimulating the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to an increased platelet count and reducing the need for platelet transfusions.[1][4][5]
Core Mechanism of Action: TPO Receptor Binding and Activation
Lusutrombopag exerts its pharmacological effect by acting as an agonist at the thrombopoietin receptor (TPO-R), also known as c-Mpl or CD110.[4] Unlike endogenous TPO or the peptibody TPO-RA romiplostim, which bind to the extracellular domain of the receptor, lusutrombopag is a non-peptide agent that binds to the transmembrane domain of the human TPO receptor.[1][2][3][6] This interaction induces a conformational change in the receptor, initiating downstream intracellular signaling cascades.[7] This binding and activation occur on various hematopoietic cells, including hematopoietic stem cells, megakaryocyte precursors, and mature megakaryocytes.[3][6] Lusutrombopag demonstrates high specificity for the human TPO receptor.[1][8]
Downstream Signaling Pathways
Activation of the TPO receptor by lusutrombopag triggers the same signal transduction systems as endogenous TPO.[1][9] This initiates a cascade of intracellular signaling pathways crucial for cell growth, differentiation, and survival. The primary pathways activated include:
-
JAK-STAT Pathway: Upon receptor activation, associated Janus kinase 2 (JAK2) molecules are brought into proximity and trans-phosphorylate each other. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor.[10] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[6][9] Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation and differentiation.[11][12]
-
MAPK Pathway: The activated TPO receptor complex can also initiate the mitogen-activated protein kinase (MAPK) pathway, including the ERK (extracellular signal-regulated kinase) cascade.[6] This pathway is known to play a significant role in cell proliferation and maturation of megakaryocyte progenitors.[6][10]
-
PI3K-AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway is another key cascade activated by lusutrombopag.[6] This pathway is essential for promoting cell survival by inhibiting apoptosis and is also involved in cell cycle progression.[6][10]
Collectively, the activation of these pathways promotes the expansion and maturation of megakaryocytes and inhibits their apoptosis, resulting in increased platelet production.[6]
Data Presentation
Table 1: Pharmacokinetic Properties of Lusutrombopag
| Parameter | Value | Source |
| Plasma Protein Binding | >99.9% | [1][6] |
| Apparent Volume of Distribution | 39.5 L (23.5% CV) in healthy subjects | [1] |
| Metabolism | Primarily via CYP4 enzymes (especially CYP4A11), ω- and β-oxidation, and glucuronidation | [1] |
| Excretion | ~83% in feces (16% as unchanged drug), ~1% in urine | [1] |
Table 2: Pharmacodynamic and Efficacy Data from Clinical Trials
| Parameter | Lusutrombopag (3 mg) | Placebo | Source |
| Patients not requiring platelet transfusion (L-PLUS 2 Trial) | 64.8% (70/108) | 29.0% (31/107) | [13] |
| Patients not requiring platelet transfusion (L-PLUS 1 Trial - Japan) | 79.2% | 12.5% | [14] |
| Median time to reach max platelet count (in patients without transfusion) | 12.0 days (range: 5 to 35) | N/A | [1] |
| Mean max platelet count (in patients without transfusion) | 86.9 (±27.2) × 10⁹/L | N/A | [1] |
| Median duration of platelet count ≥ 50 × 10⁹/L (without transfusion) | 19.2 days | 0.0 days (with transfusion) | [13] |
| Probability of platelet count ≥ 50,000/μL (PK/PD Simulation) | 85.2% | N/A | [15] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the methodologies for assessing the activity of TPO receptor agonists like lusutrombopag can be outlined.
In Vitro TPO Receptor Activation and Proliferation Assay
Objective: To determine the functional activity of lusutrombopag by measuring its ability to induce proliferation in a TPO-dependent cell line.
Methodology:
-
Cell Line: A murine or human hematopoietic cell line (e.g., Ba/F3 or 32D) engineered to express the human TPO receptor (c-Mpl) is commonly used.[16] These cells are cytokine-dependent for survival and proliferation.
-
Cell Culture: Cells are cultured in appropriate media but are washed and starved of cytokines prior to the assay to establish a baseline state.
-
Compound Preparation: Lusutrombopag is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to create a range of concentrations for dose-response analysis.
-
Assay Execution: The cytokine-starved cells are plated in 96-well plates. The various concentrations of lusutrombopag, a positive control (recombinant human TPO), and a negative control (vehicle) are added to the wells.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for cell proliferation in response to TPO receptor activation.
-
Viability/Proliferation Measurement: Cell proliferation is quantified using a colorimetric or luminescent assay that measures metabolic activity or ATP content (e.g., MTS or CellTiter-Glo® assay).[16]
-
Data Analysis: The signal intensity is plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
Megakaryocyte Differentiation Assay from CD34+ Progenitor Cells
Objective: To assess the ability of lusutrombopag to induce the differentiation of primary human hematopoietic stem/progenitor cells into mature megakaryocytes.
Methodology:
-
Cell Isolation: CD34+ hematopoietic stem and progenitor cells are isolated from human bone marrow, cord blood, or mobilized peripheral blood using immunomagnetic bead selection.
-
Liquid Culture: Isolated CD34+ cells are cultured in a serum-free medium supplemented with a baseline cytokine cocktail to support initial survival and growth.
-
Treatment: The culture is divided into groups, and lusutrombopag is added at various concentrations. Positive (TPO) and negative (no TPO-RA) controls are included.
-
Incubation: The cells are cultured for an extended period (e.g., 10-14 days) to allow for differentiation.
-
Analysis: The differentiation into the megakaryocytic lineage is assessed by:
-
Flow Cytometry: Staining for megakaryocyte-specific surface markers, such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα).
-
Morphology: Cytospin preparations are stained (e.g., with Wright-Giemsa) to observe the characteristic morphology of large, polyploid megakaryocytes.
-
Colony-Forming Unit (CFU) Assay: Cells can be plated in semi-solid media (e.g., MegaCult™-C) to specifically quantify the number of megakaryocyte colony-forming units (CFU-Meg).
-
Conclusion
Lusutrombopag is a potent, orally administered TPO receptor agonist that effectively stimulates platelet production. Its mechanism of action is initiated by binding to the transmembrane domain of the TPO receptor, which activates key intracellular signaling pathways, including JAK-STAT, PI3K-AKT, and MAPK. This signaling cascade promotes the proliferation, differentiation, and survival of megakaryocytic progenitor cells, leading to a clinically significant increase in circulating platelet counts. This targeted mechanism provides a valuable therapeutic option for managing thrombocytopenia in patients with chronic liver disease, thereby reducing their reliance on platelet transfusions prior to invasive procedures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systematic Review with Meta-Analysis: Efficacy and Safety of Lusutrombopag for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Efficacy of Lusutrombopag for Thrombocytopenia in Patients with Chronic Liver Disease Scheduled to Undergo Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 8. Lusutrombopag increases hematocytes in a compensated liver cirrhosis patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the JAK/STAT Signaling Pathway in Hepatocellular Carcinoma: Unraveling Signaling Complexity and Therapeutic Implications [mdpi.com]
- 13. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L‐PLUS 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Assessment and Treatment Effect of Lusutrombopag in Child–Pugh Class C Patients: Review of Patient Data from Two Clinical Studies and Post-Marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
An In-depth Technical Guide to the Physical and Chemical Stability of Lusutrombopag-d13
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific physical and chemical stability of Lusutrombopag-d13 is limited. This guide provides a comprehensive framework based on the known properties of Lusutrombopag, general principles of drug stability, and regulatory guidelines for stability testing. The experimental protocols described are derived from industry standards, primarily the International Council for Harmonisation (ICH) guidelines, and should be adapted and validated for specific applications.
Introduction to Lusutrombopag and its Deuterated Analog
Lusutrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist. It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production. The deuterated analog, this compound, is a stable isotope-labeled version of the parent compound, often used as an internal standard in pharmacokinetic and metabolism studies. While the core chemical structure remains the same, the substitution of hydrogen with deuterium atoms can subtly influence the molecule's metabolic stability and physicochemical properties. Understanding the stability of this compound is crucial for its use as a reliable analytical standard and for predicting its behavior under various storage and experimental conditions.
Potential Degradation Pathways of Lusutrombopag
Based on the known metabolism of Lusutrombopag, several potential degradation pathways can be inferred. The primary metabolic routes for Lusutrombopag involve oxidation and glucuronidation.[1] CYP4 enzymes, particularly CYP4A11, are the main contributors to its metabolism.[1] These metabolic pathways suggest that the molecule is susceptible to:
-
Oxidative Degradation: The presence of alkyl and aryl groups in the Lusutrombopag structure provides sites for oxidative attack. Forced degradation studies using oxidizing agents would be necessary to identify specific degradation products.
-
Hydrolytic Degradation: The amide linkage in the molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: The aromatic rings and conjugated double bonds in the structure suggest potential sensitivity to light, which could lead to isomerization or other photochemical reactions.
Experimental Protocols for Stability and Forced Degradation Studies
The following experimental protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[2][3][4]
Stability Testing Protocol
A comprehensive stability testing program for this compound would involve long-term, intermediate, and accelerated studies.
Table 1: ICH Recommended Stability Testing Conditions
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Guideline[2][5]
Methodology:
-
Sample Preparation: At least three primary batches of this compound should be used for the stability studies.[2][3][6] The substance should be stored in containers that simulate the proposed packaging.
-
Testing Frequency: For long-term studies, samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[2][6]
-
Analytical Procedures: Validated stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used to monitor the purity, potency, and degradation products of this compound.[2][7] Physical properties, such as appearance, color, and solubility, should also be monitored.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[6][8]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Methodology |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Water at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Dry heat at 80°C for 48 hours |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B) |
Methodology:
-
Sample Preparation: Solutions of this compound are prepared and subjected to the stress conditions outlined in Table 2. Solid samples are used for thermal and photostability testing.
-
Analysis: The stressed samples are analyzed using a suitable stability-indicating method (e.g., HPLC-MS) to separate and identify the parent drug and any degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.
Analytical Methodologies
A combination of analytical techniques is typically employed to assess the stability of a drug substance.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing due to its high resolution and sensitivity.[7] A reversed-phase HPLC method with a C18 column is often a good starting point for small molecules like this compound.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is invaluable for the identification and structural elucidation of degradation products.[7][9]
-
Spectroscopy: UV-Vis spectroscopy can be used for quantification, while Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about changes in the chemical structure.
Mandatory Visualizations
Lusutrombopag Signaling Pathway
Lusutrombopag acts as an agonist of the thrombopoietin (TPO) receptor, mimicking the effects of endogenous TPO. This interaction triggers intracellular signaling cascades that lead to increased platelet production.[1]
Caption: Lusutrombopag signaling pathway in megakaryocyte progenitor cells.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies according to ICH guidelines.
Caption: General experimental workflow for pharmaceutical stability testing.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. database.ich.org [database.ich.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. snscourseware.org [snscourseware.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Understanding the Certificate of Analysis for Lusutrombopag-d13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Lusutrombopag-d13. A CoA is a critical document that ensures the identity, purity, and quality of a compound for research and development purposes.[1][2] this compound, a deuterated analog of Lusutrombopag, is primarily used as an internal standard in quantitative bioanalysis, such as pharmacokinetic (PK) studies, due to its distinct mass.[3][4]
Compound Information
Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[5] It stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[6][7] The deuterated form, this compound, contains 13 deuterium atoms, which replace hydrogen atoms at specific positions in the molecule. This isotopic labeling provides a mass shift that is essential for its use in mass spectrometry-based assays.[3][8]
Typical Physical and Chemical Properties
The following table summarizes the general information typically found on a CoA for this compound.
| Parameter | Typical Specification | Source |
| Chemical Name | (2E)-3-(2,6-Dichloro-4-{[4-(3-{(1S)-1-[(hexyl-d13)oxy]ethyl}-2-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)-2-methylprop-2-enoic acid | Manufacturer |
| Molecular Formula | C₂₉H₁₉D₁₃Cl₂N₂O₅S | [9][10] |
| Molecular Weight | 604.63 g/mol | [9][10] |
| Appearance | White to off-white solid | [9][10] |
| Solubility | Soluble in DMSO, Methanol | Manufacturer |
| Storage | Store at -20°C for long-term | [9] |
Analytical Data and Specifications
The core of the CoA is the analytical data section, which provides quantitative results from various tests to confirm the quality of the specific batch.
Summary of Analytical Tests
| Test | Method | Typical Acceptance Criteria | Example Result |
| Identity | ¹H NMR Spectroscopy | Consistent with the structure of this compound | Conforms |
| Identity | Mass Spectrometry (MS) | Consistent with the molecular weight of this compound | Conforms |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% | 98.64% |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 98.0% | 98.5% |
Note: Example results are based on publicly available CoAs and may vary by batch.[9][10]
Logical Workflow for Certificate of Analysis
The following diagram illustrates the typical workflow for the analysis and certification of a batch of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of the this compound sample by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents, typically Acetonitrile and water with an additive like formic acid or ammonium acetate to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of Lusutrombopag.
-
Procedure: A solution of the this compound sample is prepared in a suitable solvent (e.g., Methanol). A small volume is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Objective: To confirm the molecular weight of the compound and determine the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI). A Liquid Chromatography (LC) system is often used for sample introduction.[11]
-
Procedure (Identity): The sample is introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the theoretical m/z for this compound.[11]
-
Procedure (Isotopic Enrichment): The mass spectrum is analyzed to determine the distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated molecule (d13) is compared to the intensities of peaks corresponding to molecules with fewer deuterium atoms (d0, d1, d2, etc.). This ratio is used to calculate the isotopic enrichment percentage.
¹H NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Procedure: The sample is dissolved in the NMR solvent, and the spectrum is acquired. For a deuterated compound like this compound, the ¹H NMR spectrum is expected to show a significant reduction or absence of signals at the positions where deuterium atoms have replaced protons, confirming the success of the deuteration. The remaining signals should be consistent with the non-deuterated parts of the molecule.
Mechanism of Action: Signaling Pathway
Lusutrombopag functions as a TPO receptor agonist. It binds to the transmembrane domain of the TPO receptor (also known as c-Mpl) on megakaryocytes and their precursors.[12][13][14] This binding mimics the action of endogenous thrombopoietin, activating downstream signaling pathways, primarily the JAK-STAT pathway, which promotes cell proliferation and differentiation, ultimately increasing platelet counts.[12][13]
References
- 1. Certificate of Analysis (CoA) [dedecke-gmbh.de]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Lusutrombopag: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. arabjchem.org [arabjchem.org]
- 12. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is Lusutrombopag used for? [synapse.patsnap.com]
Lusutrombopag-d13: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the deuterated thrombopoietin receptor agonist, Lusutrombopag-d13, and its parent compound, Lusutrombopag. It includes key chemical identifiers, a summary of its mechanism of action, detailed experimental protocols from preclinical and clinical studies, and a compilation of relevant quantitative data.
This compound is the deuterium-labeled analog of Lusutrombopag, an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. Due to its isotopic labeling, this compound serves as an ideal internal standard for analytical and pharmacokinetic studies, enabling precise quantification of Lusutrombopag in biological samples through methods like mass spectrometry and liquid chromatography.
Core Chemical and Physical Properties
This section provides the fundamental chemical identifiers for this compound and its parent compound, Lusutrombopag.
| Property | This compound | Lusutrombopag |
| Molecular Weight | 604.62 g/mol | 591.54 g/mol |
| Molecular Formula | C29H19D13Cl2N2O5S | C29H32Cl2N2O5S |
| CAS Number | 2983162-15-6 (Note: This CAS number is provided by some suppliers but is not universally listed. Other sources may state "N/A".) | 1110766-97-6[1] |
Mechanism of Action: TPO Receptor Signaling
Lusutrombopag acts as a thrombopoietin receptor (TPO-R) agonist, mimicking the effects of endogenous thrombopoietin. It binds to the transmembrane domain of the TPO receptor on megakaryocytes and their progenitors. This binding event triggers a downstream signaling cascade, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways. The activation of this pathway promotes the proliferation and differentiation of megakaryocytic progenitor cells, leading to an increase in mature megakaryocytes and, consequently, elevated platelet production.
Experimental Protocols
Detailed methodologies from key preclinical and clinical studies are outlined below, providing a framework for the design of related experiments.
Preclinical Pharmacokinetic Study in Rats
A study investigating the pharmacokinetics of Lusutrombopag in rats utilized a validated UPLC-MS/MS method for plasma concentration analysis.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single oral administration of 10 mg/kg Lusutrombopag.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Protein precipitation was used to extract Lusutrombopag from plasma samples.
-
Instrumentation: A UPLC-MS/MS system equipped with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: CORTECS UPLC C18 column (2.1 × 50 mm, 1.6 μm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 ml/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MRM Transitions: For quantitative analysis, the transition of m/z 592.97 ⟶ 491.02 was monitored for Lusutrombopag.
-
-
Internal Standard: Poziotinib was used as the internal standard.
Clinical Trial Protocol (L-PLUS 2 Study)
The L-PLUS 2 study was a Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of Lusutrombopag in patients with chronic liver disease and thrombocytopenia undergoing invasive procedures.
-
Patient Population: Adults with chronic liver disease and a baseline platelet count of < 50 × 10⁹/L scheduled for an invasive procedure.
-
Study Design:
-
Screening Period: Up to 28 days before randomization.
-
Treatment Period: 7 days, with patients receiving either 3 mg of Lusutrombopag or a matching placebo orally once daily.
-
Post-treatment Period: 28 days, with the invasive procedure scheduled between days 9 and 14.
-
-
Primary Efficacy Endpoint: The proportion of patients who did not require a platelet transfusion before the invasive procedure and did not need rescue therapy for bleeding.
-
Key Secondary Endpoints:
-
The proportion of patients who avoided platelet transfusion throughout the study.
-
The number of days the platelet count remained at or above 50 × 10⁹/L.
-
-
Monitoring:
-
Platelet counts were monitored regularly.
-
Safety assessments included monitoring for adverse events, with a particular focus on thrombotic events. Portal vein thrombosis was assessed using imaging studies (ultrasonography, CT, or MRI) at screening and after the procedure.
-
Quantitative Data
The following tables summarize key pharmacokinetic and pharmacodynamic data for Lusutrombopag from various studies.
Table 1: Pharmacokinetic Parameters of Lusutrombopag
| Parameter | Species/Population | Dose | Value |
| Cmax | Healthy Subjects | 3 mg (single dose) | 111 ng/mL |
| AUC | Healthy Subjects | 3 mg (single dose) | 2931 ng.hr/mL |
| Tmax | Patients with Chronic Liver Disease | 3 mg | ~6 to 8 hours |
| Terminal Half-life (t1/2) | Healthy Subjects | 3 mg | ~27 hours |
| Apparent Volume of Distribution (Vd/F) | Healthy Subjects | 3 mg | 39.5 L |
| Plasma Protein Binding | In vitro | N/A | >99.9% |
| Clearance (CL/F) | Patients with Chronic Liver Disease | 3 mg | 1.1 L/hr |
Table 2: Pharmacodynamic and Efficacy Data (L-PLUS 2 Study)
| Parameter | Lusutrombopag (3 mg) | Placebo | P-value |
| Patients avoiding pre-procedure platelet transfusion | 64.8% | 29.0% | <0.0001 |
| Median duration of platelet count ≥ 50 × 10⁹/L (days) | 19.2 | 0.0 | <0.0001 |
| Mean maximum platelet count (in patients without transfusion) | 86.9 × 10⁹/L | N/A | N/A |
| Median time to reach maximum platelet count (days) | 12.0 | N/A | N/A |
References
Methodological & Application
Application Note: High-Throughput Analysis of Lusutrombopag in Human Plasma using Lusutrombopag-d13 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lusutrombopag in human plasma. The method utilizes a stable isotope-labeled internal standard, Lusutrombopag-d13, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1][2] It is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical procedure.[3][4] Accurate and reliable quantification of Lusutrombopag in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety.[5][6]
LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS.[8][9] SIL-ISs are chemically identical to the analyte and co-elute, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby improving the overall precision and accuracy of the method.[10][11] This application note details a validated LC-MS/MS method for the determination of Lusutrombopag in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Lusutrombopag reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Lusutrombopag Stock Solution (1 mg/mL): Accurately weigh and dissolve Lusutrombopag in methanol.
-
This compound Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound in 50:50 acetonitrile/water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking appropriate amounts of Lusutrombopag working solutions into blank human plasma.
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 - 0.5 | 20 |
| 0.5 - 2.5 | 95 |
| 2.5 - 3.0 | 95 |
| 3.0 - 3.1 | 20 |
| 3.1 - 4.0 | 20 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Lusutrombopag | 593.1 |
| This compound | 606.1 |
| Dwell Time | 200 ms |
| Collision Gas | Nitrogen |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and stability according to regulatory guidelines.
Linearity:
The calibration curve was linear over the concentration range of 2.0 to 150.0 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved.
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | 6.0 | 5.2 | 7.8 | -3.1 | -1.5 |
| Medium | 60.0 | 3.8 | 6.1 | 1.2 | 2.8 |
| High | 120.0 | 4.5 | 5.9 | 2.5 | 3.4 |
Data presented is representative and based on similar published methods.[7]
Stability:
Lusutrombopag was found to be stable in human plasma under various storage conditions, including room temperature, freeze-thaw cycles, and long-term storage at -80°C.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Lusutrombopag.
Caption: Simplified signaling pathway of Lusutrombopag.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Lusutrombopag in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of Lusutrombopag in a clinical research setting.
References
- 1. Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 3. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L‐PLUS 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. va.gov [va.gov]
- 5. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Assessment and Treatment Effect of Lusutrombopag in Child-Pugh Class C Patients: Review of Patient Data from Two Clinical Studies and Post-Marketing Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. texilajournal.com [texilajournal.com]
- 11. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for a Lusutrombopag Pharmacokinetic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusutrombopag is an orally administered, small molecule thrombopoietin (TPO) receptor agonist.[1][2] It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[2][3][4][5] This makes it a valuable therapeutic agent for the treatment of thrombocytopenia, particularly in patients with chronic liver disease (CLD) undergoing invasive procedures.[1][6][7] Understanding the pharmacokinetic (PK) profile of Lusutrombopag is crucial for optimizing dosing regimens and ensuring patient safety and efficacy.
This document provides a detailed protocol for the quantitative determination of Lusutrombopag in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described assay is essential for pharmacokinetic studies, enabling the accurate measurement of drug concentrations over time.
Pharmacokinetic Profile of Lusutrombopag
A summary of the key pharmacokinetic parameters of Lusutrombopag in humans is presented in the table below.
| Parameter | Value | Reference |
| Absorption | ||
| Tmax (Time to Peak Concentration) | 6 - 8 hours | [3][8][9] |
| Bioavailability | Food has no significant effect | [3][8] |
| Dose Proportionality | Pharmacokinetics are dose-proportional over single-doses of 1–50 mg. | [3][8][9] |
| Steady State | Reached after 5 days of multiple-dose administration. | [8][9] |
| Distribution | ||
| Volume of Distribution (Vd/F) | 39.5 L | [3][9] |
| Protein Binding | > 99.9% | [3][9] |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP4 enzymes, particularly CYP4A11. | [3][9] |
| Metabolic Pathways | Primarily ω- and β-oxidation, as well as glucuronidation. | [3] |
| Excretion | ||
| Route of Elimination | Primarily fecal | [3][9] |
| Fecal Excretion | ~83% of the administered dose (16% as unchanged drug). | [3][9] |
| Urinary Excretion | ~1% of the administered dose. | [3][9] |
| Terminal Elimination Half-life (t1/2) | Approximately 27 hours in healthy adults. | [3][9] |
Signaling Pathway of Lusutrombopag
Lusutrombopag mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as MPL).[3][4][5] This activation triggers a downstream signaling cascade involving the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways, ultimately leading to increased platelet production.[3][4][5]
Caption: Lusutrombopag signaling pathway.
Experimental Protocol: Lusutrombopag Pharmacokinetic Assay
This protocol details the materials and procedures for the quantification of Lusutrombopag in human plasma using LC-MS/MS.
Materials and Reagents
-
Lusutrombopag analytical standard
-
Internal Standard (IS), e.g., Poziotinib[10][11] or a stable isotope-labeled Lusutrombopag
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Stock Solutions: Prepare stock solutions of Lusutrombopag and the IS in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Lusutrombopag stock solution with 50% acetonitrile to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve (e.g., 2-2000 ng/mL) and QC samples at low, medium, and high concentrations.[11][12][13]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.[10][11][12]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Suggested Value | Reference |
| Liquid Chromatography | ||
| Column | C18 reverse-phase column (e.g., CORTECS UPLC C18, 2.1 x 50 mm, 1.6 µm) | [10][11][13] |
| Mobile Phase A | 0.1% Formic acid in water | [10][11][12][13] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [10][11][12] |
| Flow Rate | 0.4 mL/min | [10][11][12][13] |
| Gradient | Optimized to provide good separation and peak shape. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, hold, and then return to initial conditions for re-equilibration. | [10][11][13] |
| Injection Volume | 2 - 10 µL | [14] |
| Column Temperature | 37 - 40 °C | [13][15] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10][11][12] |
| Multiple Reaction Monitoring (MRM) Transitions | ||
| Lusutrombopag | m/z 593.1 → 272.3 or m/z 592.97 → 491.02 | [10][11][12] |
| Poziotinib (IS) | m/z 492.06 → 354.55 | [10][11] |
| Dwell Time | Optimized for the number of MRM transitions and desired number of data points across the peak. | |
| Collision Energy | Optimized for each MRM transition to maximize signal intensity. | |
| Source Parameters (e.g., Gas flows, Temperature) | Optimized for the specific instrument and flow rate. |
Data Analysis
-
Integrate the peak areas for Lusutrombopag and the IS.
-
Calculate the peak area ratio of Lusutrombopag to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Lusutrombopag in the QC and unknown samples from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the Lusutrombopag pharmacokinetic assay.
Caption: Experimental workflow for Lusutrombopag PK assay.
Method Validation
The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.
-
Linearity: Demonstrate a linear relationship between the detector response and the analyte concentration over the intended range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data, respectively, for both intra-day and inter-day runs.[11][12][13]
-
Recovery: Evaluate the efficiency of the extraction procedure.[11][12][13]
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).[12]
Conclusion
The provided protocol offers a robust and sensitive LC-MS/MS method for the quantification of Lusutrombopag in human plasma. This assay is a critical tool for researchers and drug development professionals involved in pharmacokinetic studies of Lusutrombopag, enabling a deeper understanding of its disposition in the human body and facilitating the optimization of its clinical use. Adherence to rigorous method validation procedures is essential to ensure the reliability and accuracy of the generated data.
References
- 1. Systematic Review with Meta-Analysis: Efficacy and Safety of Lusutrombopag for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lusutrombopag: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Assessment and Treatment Effect of Lusutrombopag in Child–Pugh Class C Patients: Review of Patient Data from Two Clinical Studies and Post-Marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Item - Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, in Rats by UPLC-MS/MS - Deakin University - Figshare [dro.deakin.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Lusutrombopag-d13 in Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lusutrombopag is an orally bioavailable thrombopoietin (TPO) receptor agonist designed to treat thrombocytopenia, particularly in patients with chronic liver disease.[1][2][3] Understanding the metabolic fate of Lusutrombopag is crucial for a comprehensive assessment of its safety and efficacy. Stable isotope-labeled compounds, such as Lusutrombopag-d13, are invaluable tools in drug metabolism studies. They serve as internal standards for accurate quantification and aid in the confident identification of metabolites by mass spectrometry (MS), distinguishing drug-related material from endogenous matrix components.[4] This document provides detailed application notes and protocols for the utilization of this compound in metabolite identification studies.
Metabolic Profile of Lusutrombopag
Human studies using [¹⁴C]-lusutrombopag have elucidated its primary metabolic pathways. The drug is extensively metabolized, with the majority of the administered dose excreted in feces (approximately 83%).[5][6][7] The main metabolic routes involve ω-oxidation and subsequent β-oxidation of the hexyloxy side chain, primarily mediated by cytochrome P450 enzymes, particularly CYP4A11.[1][3][5][7]
Key identified metabolites include:
-
M1: Lusutrombopag acyl glucuronide
-
M2: Taurine conjugate of Lusutrombopag β-oxidated carboxylic acid
-
M3: Lusutrombopag-5-keto
-
M4: Lusutrombopag β-oxidated carboxylic acid
-
M5: Lusutrombopag-O-deshexyl
-
M6: Lusutrombopag-O-propanol or Lusutrombopag-O-acetic acid
Quantitative Data Summary
The following table summarizes the quantitative data on the excretion of Lusutrombopag and its metabolites in humans following a single oral dose of [¹⁴C]-lusutrombopag.
| Component | Matrix | % of Administered Dose |
| Unchanged Lusutrombopag | Feces | ~16% |
| M1 | Urine | 0.02% |
| Feces | 1.59% | |
| M2 | Feces | 0.66% |
| M3 | Feces | 2.04% |
| M4 | Feces | 1.53% |
| M5 | Urine | 0.03% |
| Feces | 17.9% (co-eluted with M6) | |
| M6 | Feces | 17.9% (co-eluted with M5) |
| M7 | Feces | 16.9% |
| Total Radioactivity | Feces | ~83% |
| Urine | ~1% |
Data sourced from human mass balance studies.[5][6]
Experimental Protocols
Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes
This protocol describes the use of this compound as an internal standard for the identification and semi-quantitative analysis of metabolites generated from the incubation of Lusutrombopag with human liver microsomes.
Materials:
-
Lusutrombopag
-
This compound solution (as internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and Lusutrombopag. Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a known concentration of this compound.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to precipitate proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Analyze the data for the presence of expected metabolites by looking for characteristic mass shifts and co-elution with the parent drug. The presence of the d13-labeled isotopic pattern in the internal standard aids in confirming the drug-related peaks.
Protocol 2: Metabolite Profiling in Biological Matrices (e.g., Plasma, Feces)
This protocol outlines the procedure for extracting and analyzing Lusutrombopag and its metabolites from biological samples, using this compound as an internal standard for quantification.
Materials:
-
Biological matrix (plasma, homogenized feces)
-
This compound solution (as internal standard)
-
Extraction solvent (e.g., acetonitrile, methanol)
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample clean-up)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw the biological samples (e.g., plasma, fecal homogenate) on ice.
-
Internal Standard Spiking: Spike a known amount of the sample with the this compound internal standard solution.
-
Extraction:
-
For Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the protein.
-
For Feces: Homogenize the fecal sample in an appropriate buffer. Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.
-
-
Sample Clean-up (if necessary): The supernatant from the protein precipitation or the eluate from the extraction may be further purified using SPE to remove interfering matrix components.
-
Final Sample Preparation: Evaporate the solvent from the cleaned-up sample and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The use of this compound as an internal standard allows for the accurate quantification of Lusutrombopag and its metabolites by correcting for matrix effects and variations in sample preparation and instrument response.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Human mass balance, metabolism, and cytochrome P450 phenotyping of lusutrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lusutrombopag Plasma Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Lusutrombopag from plasma matrices for quantitative analysis, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail validated methodologies for Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), offering a comparative overview of their performance metrics.
Overview of Sample Preparation Techniques
The accurate quantification of Lusutrombopag in plasma is crucial for pharmacokinetic and toxicokinetic studies. The selection of an appropriate sample preparation technique is critical to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and compromise the accuracy and sensitivity of LC-MS/MS analysis. The two most common and effective methods for Lusutrombopag are Solid-Phase Extraction and Protein Precipitation.
-
Solid-Phase Extraction (SPE): A highly selective method that isolates the analyte of interest based on its physicochemical properties. SPE is a reliable and cost-effective technique that offers significant improvements over older methods like liquid-liquid extraction by reducing solvent usage and improving reproducibility.[1][2] This technique effectively removes interfering biological matrix components while concentrating the analyte, leading to cleaner extracts and enhanced sensitivity.[2]
-
Protein Precipitation (PPT): A simpler and faster technique that involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[3][4][5][6] While less selective than SPE, PPT is a rapid and cost-effective method suitable for high-throughput analysis.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from validated bioanalytical methods for Lusutrombopag in plasma using SPE and Protein Precipitation.
Table 1: Solid-Phase Extraction (SPE) Method Performance
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [1][2][7] |
| Linearity Range | 2.0–150.0 ng/mL | [1][2] |
| Correlation Coefficient (r²) | 0.9998 | [1][2] |
| Extraction Recovery | ||
| @ 7.0 ng/mL (Low QC) | 92.9 ± 3.5% | [1] |
| @ 70.0 ng/mL (Medium QC) | 86.7 ± 6.6% | [1] |
| @ 140.0 ng/mL (High QC) | 89.4 ± 5.7% | [1] |
| Precision (RSD) | ||
| Intra-day | 3.8–6.9% | [2][7] |
| Inter-day | 6.8–10.5% | [2][7] |
| Accuracy | ||
| Intra-day | 2.5–4.9% | [2][7] |
| Inter-day | 5.5–7.2% | [2][7] |
Table 2: Protein Precipitation (PPT) Method Performance
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [3][7] |
| Linearity Range | 2–2000 ng/mL | [3][7] |
| Extraction Recovery | 82.15% to 90.34% | [3][7] |
| Precision (RSD) | ||
| Intra-day and Inter-day | ≤ 9.66% | [3][7] |
| Accuracy | 105.82% to 108.27% | [3][7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on a validated LC-MS/MS method for the determination of Lusutrombopag in rat plasma.[1]
Materials:
-
Rat plasma samples
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Agilent Bond ElutPlexa SPE cartridges (30 mg, 1 cc) or equivalent
-
1.5 mL Eppendorf tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of rat plasma into a 1.5 mL Eppendorf tube.
-
Add 100 µL of methanol to the plasma sample.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 15,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Precondition the SPE cartridge with 1.0 mL of methanol.
-
Equilibrate the cartridge with 1.0 mL of ultrapure water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of water.
-
Dry the cartridge under vacuum.
-
-
Elution:
-
Elute Lusutrombopag from the cartridge with 1.0 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT)
This protocol is based on a UPLC-MS/MS method for the determination of Lusutrombopag in rat plasma.[3]
Materials:
-
Rat plasma samples
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., poziotinib at 0.5 µg/mL)
-
1.5 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Allow plasma samples to thaw to room temperature and vortex to ensure homogeneity.
-
Pipette 50 µL of the plasma sample into a 1.5 mL centrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 100 µL of acetonitrile to the mixture.
-
-
Precipitation and Centrifugation:
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
-
Supernatant Collection and Analysis:
-
Carefully collect the supernatant.
-
Inject 2 µL of the supernatant directly into the UPLC-MS/MS system for analysis.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: Solid-Phase Extraction (SPE) workflow for Lusutrombopag plasma analysis.
Caption: Protein Precipitation (PPT) workflow for Lusutrombopag plasma analysis.
References
- 1. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. a protein precipitation extraction method [protocols.io]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Lusutrombopag and its Metabolites for Pharmacokinetic and Metabolism Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Lusutrombopag and its major metabolites in biological matrices using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The described methodology is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and metabolism studies of Lusutrombopag. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, this document outlines the metabolic pathways of Lusutrombopag and presents the validation data in a clear, tabular format.
Introduction
Lusutrombopag is an orally bioavailable thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[1][2] It is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical or dental procedure.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Lusutrombopag is fundamental to its clinical development and use.
The primary route of elimination for Lusutrombopag is through metabolism, followed by excretion in the feces.[4][5][6] The main metabolic pathways involve ω-oxidation and subsequent β-oxidation, primarily mediated by CYP4 enzymes, with CYP4A11 being a major contributor.[1][2][4][5] This leads to the formation of several metabolites, with M6 (lusutrombopag-O-propanol or lusutrombopag-O-acetic acid) and M7 (lusutrombopag-O-ethane-1,2-diol) being the most abundant in feces.[4][5][6] A robust and reliable analytical method is essential for the simultaneous determination of Lusutrombopag and its metabolites to fully characterize its pharmacokinetic profile.
This application note details a validated UPLC-MS/MS method for the determination of Lusutrombopag in rat plasma, which can be adapted for the analysis of its metabolites in various biological samples.[7][8][9][10]
Metabolic Pathway of Lusutrombopag
Lusutrombopag undergoes extensive metabolism before excretion. The metabolic cascade is initiated by ω-oxidation, followed by β-oxidation of the alkyl side chain. Glucuronidation also occurs to a lesser extent.[1][2][4] The resulting metabolites are primarily excreted in the feces.[4][5]
Caption: Metabolic pathway of Lusutrombopag.
Experimental Protocol: UPLC-MS/MS Analysis
This protocol is based on a validated method for the determination of Lusutrombopag in rat plasma and can be adapted for metabolite analysis.[7][8][9][10]
Sample Preparation (Protein Precipitation)
Caption: Workflow for plasma sample preparation.
UPLC Conditions
| Parameter | Value |
| System | Waters ACQUITY UPLC |
| Column | CORTECS UPLC C18 (2.1 x 50 mm, 1.6 µm)[8][9][10] |
| Mobile Phase A | Water with 0.1% Formic Acid[7][8][9][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7][8] |
| Flow Rate | 0.4 mL/min[7][8][9][10] |
| Column Temperature | 37°C[8] |
| Injection Volume | 2 µL[8] |
| Run Time | 3 minutes[8] |
| Gradient Elution | 0.0-0.5 min (20% B), 0.5-1.0 min (20-95% B), 1.0-2.0 min (95% B), 2.0-2.6 min (95-20% B)[8] |
Mass Spectrometry Conditions
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8][9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7][8][9] |
| Capillary Voltage | 4 kV[8] |
| Cone Voltage | 30 V[8] |
| Source Temperature | 150°C[8] |
| Desolvation Temperature | 500°C[8] |
| Collision Energy | Lusutrombopag: 20 V, Poziotinib (IS): 28 V[8] |
| MRM Transitions | Lusutrombopag: m/z 592.97 → 491.02, Poziotinib (IS): m/z 492.06 → 354.55[7][8][9] |
Quantitative Data and Method Performance
The UPLC-MS/MS method was validated for the quantification of Lusutrombopag in rat plasma.[7][8][9][10]
Method Validation Parameters for Lusutrombopag
| Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL[7][8][10] |
| Correlation Coefficient (r²) | > 0.99[11] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[7][8][10][11] |
| Intra-day Precision (%RSD) | ≤ 9.66%[7][10] |
| Inter-day Precision (%RSD) | ≤ 9.66%[7][10] |
| Accuracy | 105.82% - 108.27%[7][10] |
| Extraction Recovery | 82.15% - 90.34%[7][10] |
Distribution of Lusutrombopag and its Metabolites in Excreta
A human mass balance study following a single oral dose of [¹⁴C]-lusutrombopag provided insights into the excretion of the parent drug and its metabolites.[4][5]
| Compound | % of Administered Dose in Feces |
| Unchanged Lusutrombopag | 16%[1] |
| M1 (Acyl Glucuronide) | 1.59%[4] |
| M2 (Taurine Conjugate) | 0.66%[4] |
| M3 (5-keto) | 2.04%[4] |
| M4 (β-oxidated carboxylic acid) | 1.53%[4] |
| M5 (O-deshexyl) & M6 | 17.9%[4] |
| M7 (O-ethane-1,2-diol) | 16.9%[4] |
| Total Radioactivity Recovery in Feces | ~83%[4][5][6] |
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of Lusutrombopag in biological matrices. This method, coupled with a thorough understanding of Lusutrombopag's metabolic pathways, offers a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics. The provided protocols and data can serve as a foundation for further studies on Lusutrombopag and its metabolites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Human mass balance, metabolism, and cytochrome P450 phenotyping of lusutrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, in Rats by UPLC-MS/MS - Deakin University - Figshare [dro.deakin.edu.au]
- 11. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
Application Note: High-Throughput Quantification of Lusutrombopag in Human Plasma Using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lusutrombopag in human plasma. Lusutrombopag is a thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia. The method utilizes a stable isotope-labeled internal standard, Lusutrombopag-d13, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, enabling high-throughput analysis. The method has been validated over a linear range suitable for pharmacokinetic studies and clinical monitoring.
Introduction
Lusutrombopag is an orally administered, small molecule thrombopoietin (TPO) receptor agonist.[1][2][3][4] It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[5] Accurate and reliable quantification of Lusutrombopag in biological matrices is crucial for pharmacokinetic assessments, dose-response modeling, and ensuring patient safety and efficacy.[6] This document provides a detailed protocol for the determination of Lusutrombopag in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Lusutrombopag reference standard (Purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used for analysis.[2][8][9][10] The mass spectrometer was coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
Liquid Chromatography Conditions
The chromatographic separation was performed on a C18 analytical column. The mobile phase consisted of a gradient of acetonitrile and water, both containing 0.1% formic acid.[1][2][3]
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or gradient elution can be applied |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM).[1][2][3][8] The optimized MRM transitions and compound-specific parameters are summarized in the table below.
| Parameter | Lusutrombopag | This compound (Internal Standard) |
| Precursor Ion (m/z) | 593.1[8][9][10] | 606.1 (inferred) |
| Product Ion (m/z) | 272.3[8][9][10] | 272.3 (inferred) |
| Ionization Mode | Positive ESI | Positive ESI |
| Capillary Voltage | 4.0 kV | 4.0 kV |
| Cone Voltage | 30 V | 30 V |
| Collision Energy | 20 V[2] | 20 V (to be optimized) |
| Source Temperature | 150 °C[2] | 150 °C |
| Desolvation Temperature | 500 °C[2] | 500 °C |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Lusutrombopag and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Lusutrombopag stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 100 µL of acetonitrile to precipitate the plasma proteins.[1][2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The described method provides excellent sensitivity and selectivity for the quantification of Lusutrombopag in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes matrix effects and ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making the method suitable for high-throughput analysis in a clinical or research setting. The linear range of the assay should be established and validated according to regulatory guidelines.
Visualization
Caption: Simplified signaling pathway of Lusutrombopag.
Caption: Experimental workflow for Lusutrombopag analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Item - Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, in Rats by UPLC-MS/MS - Deakin University - Figshare [dro.deakin.edu.au]
- 4. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. arabjchem.org [arabjchem.org]
- 10. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
Application of Lusutrombopag-d13 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lusutrombopag-d13, a deuterated analog of Lusutrombopag, in drug metabolism and pharmacokinetic (DMPK) studies. This document details the metabolic pathways of Lusutrombopag, quantitative data from relevant studies, and detailed protocols for its use as an internal standard in bioanalytical assays and for conducting in vitro metabolism experiments.
Introduction to Lusutrombopag and its Metabolism
Lusutrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist. It stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. Understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions.
Studies in humans have shown that Lusutrombopag is primarily cleared through metabolism, with the main excretion route being the feces.[1][2] The major metabolic pathway involves ω-oxidation, catalyzed predominantly by cytochrome P450 4A11 (CYP4A11), followed by subsequent β-oxidation.[1][2] This process leads to the formation of several metabolites, with M6 (lusutrombopag-O-propanol or lusutrombopag-O-acetic acid) and M7 (lusutrombopag-O-ethane-1,2-diol) being the most abundant metabolites found in feces.[1][2]
This compound serves as an ideal internal standard (IS) for the quantitative analysis of Lusutrombopag in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical properties are nearly identical to the parent compound, ensuring similar extraction recovery and chromatographic behavior, while its increased mass allows for clear differentiation by the mass spectrometer.
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and metabolism studies of Lusutrombopag.
Table 1: Pharmacokinetic Parameters of Lusutrombopag in Healthy Male Subjects after a Single 2 mg Oral Dose [1]
| Parameter | Value |
| Cmax (ng/mL) | 111 (Geometric Mean, 20.4% CV) |
| Tmax (h) | 6.0 (Median) |
| AUC₀₋∞ (ng·h/mL) | 2931 (Geometric Mean, 23.4% CV) |
| t½ (h) | 25.7 (Geometric Mean) |
Data from a study in healthy subjects receiving a 3 mg dose showed similar pharmacokinetic profiles.[1]
Table 2: Excretion and Metabolite Profile of [¹⁴C]-Lusutrombopag in Healthy Male Subjects [1]
| Excretion Route / Metabolite | Mean % of Administered Radioactivity |
| Total Recovery | ~84% |
| Feces | ~83% |
| Urine | ~1% |
| Major Components in Feces | |
| Unchanged Lusutrombopag | 16% |
| M6 | 17.9% |
| M7 | 16.9% |
Table 3: Validated LC-MS/MS Method Parameters for Lusutrombopag in Rat Plasma [3]
| Parameter | Value |
| Linearity Range | 2.0–150.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Intra-day Precision (%RSD) | 3.8–6.9% |
| Inter-day Precision (%RSD) | 6.8–10.5% |
| Intra-day Accuracy (% bias) | 2.5–4.9% |
| Inter-day Accuracy (% bias) | 5.5–7.2% |
Experimental Protocols
Protocol 1: Quantitative Analysis of Lusutrombopag in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for the quantification of Lusutrombopag in human plasma, adapted from validated methods for similar compounds and the specific information available for Lusutrombopag.[3][4] this compound is used as the internal standard to ensure accuracy and precision.
1. Materials and Reagents
-
Lusutrombopag analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
96-well protein precipitation plates or microcentrifuge tubes
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions of Lusutrombopag and this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol/water. The optimal concentration should be determined during method development.
-
Prepare calibration curve standards by spiking appropriate amounts of Lusutrombopag working solution into blank human plasma to achieve a concentration range of approximately 1-200 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or unknown) in a 96-well plate or microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL this compound in acetonitrile).
-
Vortex-mix for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Lusutrombopag from matrix components (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (to be optimized):
-
Lusutrombopag: m/z 593.1 → 272.3[3]
-
This compound: m/z 606.1 → 272.3 (Precursor ion is theoretical based on a +13 Da shift; product ion may be the same. These values must be experimentally confirmed and optimized).
-
5. Data Analysis
-
Integrate the peak areas for both Lusutrombopag and this compound.
-
Calculate the peak area ratio (Lusutrombopag / this compound).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Lusutrombopag in unknown samples from the calibration curve.
Caption: Workflow for the quantification of Lusutrombopag in plasma.
Protocol 2: In Vitro Metabolism of Lusutrombopag using Human Liver Microsomes
This protocol is designed to investigate the metabolism of Lusutrombopag in vitro, identify the CYPs involved, and quantify the depletion of the parent drug over time. This compound is used for accurate quantification of the remaining Lusutrombopag.
1. Materials and Reagents
-
Lusutrombopag
-
This compound (for IS)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Specific CYP inhibitors (optional, for reaction phenotyping)
2. Incubation Procedure
-
Prepare a stock solution of Lusutrombopag in a suitable organic solvent (e.g., methanol or DMSO) and dilute it in the phosphate buffer to the desired final concentrations (e.g., 1-20 µM).[1]
-
In microcentrifuge tubes, pre-warm the HLM (final concentration e.g., 0.2-0.5 mg/mL) and Lusutrombopag in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, this compound.
-
Include control incubations: one without NADPH to assess non-enzymatic degradation and one without Lusutrombopag as a background control.
3. Sample Processing and Analysis
-
Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.[1]
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
Analyze the samples using the LC-MS/MS method described in Protocol 1 to quantify the remaining concentration of Lusutrombopag at each time point.
4. Data Analysis
-
Plot the natural logarithm of the percentage of Lusutrombopag remaining versus time.
-
Determine the in vitro half-life (t½) from the slope (k) of the linear portion of the curve (t½ = 0.693 / k).
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Caption: Major metabolic pathway of Lusutrombopag.
Caption: Workflow for an in vitro metabolism study of Lusutrombopag.
References
Standard Operating Procedure for the Quantification of Lusutrombopag in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed standard operating procedure (SOP) for the quantification of Lusutrombopag in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Lusutrombopag is a small molecule thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia, particularly in patients with chronic liver disease undergoing invasive procedures. Accurate and precise quantification of Lusutrombopag in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
The methodologies outlined below are synthesized from validated bioanalytical methods and are intended to provide a robust framework for the determination of Lusutrombopag concentrations in both preclinical (rat plasma) and clinical (human plasma) settings.
Mechanism of Action: TPO Receptor Signaling
Lusutrombopag stimulates the proliferation and differentiation of megakaryocytes, the precursors to platelets, by binding to and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl. This action mimics that of endogenous thrombopoietin, initiating a downstream signaling cascade that ultimately leads to increased platelet production. The key signaling pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Caption: Lusutrombopag signaling pathway.
Experimental Workflow for Lusutrombopag Quantification
The general workflow for quantifying Lusutrombopag in plasma samples involves sample preparation to isolate the analyte from matrix components, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Application Notes and Protocols for the Use of Lusutrombopag-d13 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Lusutrombopag-d13 as an internal standard in bioequivalence studies of Lusutrombopag. The information is intended to guide researchers in designing and executing robust bioanalytical methods to support pharmacokinetic and bioequivalence assessments.
Introduction
Lusutrombopag is an orally administered, small molecule thrombopoietin (TPO) receptor agonist. It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production. It is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical or dental procedure.
Bioequivalence studies are critical in the drug development process to compare the bioavailability of a generic drug product with that of the innovator drug. A key component of these studies is the accurate and precise quantification of the drug in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for variability and ensuring the accuracy of the results.
Bioanalytical Method for Lusutrombopag in Human Plasma
A sensitive and selective LC-MS/MS method is essential for the quantification of Lusutrombopag in human plasma to support bioequivalence studies. The use of this compound as an internal standard is highly recommended to ensure the reliability of the results.
Experimental Protocol: Quantification of Lusutrombopag in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
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Vortex mix for 10 seconds.
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Add 300 µL of acetonitrile to precipitate plasma proteins.
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Vortex mix vigorously for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
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Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 20% B, ramp to 90% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Lusutrombopag: m/z 593.2 → 272.2this compound: m/z 606.2 → 285.2 (hypothetical, to be confirmed with actual standard) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Bioequivalence Study Protocol
A typical bioequivalence study for Lusutrombopag would be a single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.
Study Design and Conduct
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Study Population: Healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
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Randomization: Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).
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Dosing: A single oral dose of the test and reference Lusutrombopag formulations (e.g., 3 mg tablet) is administered with water after an overnight fast of at least 10 hours.
-
Washout Period: A washout period of at least 14 days should be maintained between the two treatment periods.
-
Blood Sampling: Blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Plasma Processing: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters will be calculated for Lusutrombopag from the plasma concentration-time data:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).
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Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t1/2).
-
-
Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed AUC0-t, AUC0-inf, and Cmax data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters should fall within the acceptance range of 80.00% to 125.00% to establish bioequivalence.
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters for a single 3 mg oral dose of Lusutrombopag in healthy subjects, which would be the target values in a bioequivalence study.
| Parameter | Mean (± SD) or Median [Range] |
| Cmax (ng/mL) | 100 - 150 |
| Tmax (hr) | 6.0 - 8.0 |
| AUC0-t (ng·hr/mL) | 3000 - 4500 |
| AUC0-inf (ng·hr/mL) | 3200 - 4800 |
| t1/2 (hr) | 25 - 35 |
Note: These are representative values and may vary between studies.
Visualizations
Troubleshooting & Optimization
Preventing in-source fragmentation of Lusutrombopag-d13
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in-source fragmentation of Lusutrombopag-d13 during liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter with this compound analysis.
Q1: My precursor ion signal for this compound is weak, and I'm observing unexpected lower mass-to-charge (m/z) peaks. What is happening?
A: This is a classic symptom of in-source fragmentation (ISF). ISF is the breakdown of an analyte that occurs within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] Instead of detecting the intact protonated molecule ([M+H]⁺), you are detecting fragment ions. This phenomenon can significantly compromise the sensitivity and accuracy of your quantitative assays by reducing the abundance of the intended precursor ion.[2] The energy within the ion source, controlled by voltages and temperature, is often the primary cause.[1]
Q2: How can I confirm that the unexpected peaks are fragments of this compound?
A: To confirm that the observed peaks are a result of ISF, you can perform a simple experiment. Systematically reduce the energy in the ion source. If the unexpected peaks are indeed in-source fragments, you should observe the following:
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The intensity of the fragment ion peaks will decrease.
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The intensity of the target precursor ion peak ([M+H]⁺ for this compound) will increase.
This is because lower energy conditions are less likely to break the chemical bonds within the molecule.[1]
Q3: What are the primary instrument parameters I should adjust to minimize in-source fragmentation?
A: The most effective way to reduce ISF is to create "softer" ionization conditions. This involves carefully tuning the ion source parameters. The specific terminology may vary by instrument manufacturer, but the key parameters to adjust are:
-
Declustering Potential (DP) / Cone Voltage / Fragmentor Voltage: These voltages control the energy ions experience as they move from the atmospheric pressure region of the source to the vacuum region of the mass spectrometer.[1] Higher voltages increase collisions and energy, leading to more fragmentation.[3] To reduce ISF, gradually decrease this voltage.
-
Source Temperature: High temperatures can provide enough thermal energy to cause labile molecules to fragment.[1] Reducing the source or drying gas temperature can help minimize this effect. Be aware that temperatures that are too low may lead to incomplete desolvation.[4]
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Capillary Voltage: This voltage primarily affects the efficiency of the electrospray process. While it has a less direct impact on fragmentation than cone voltage, extreme values can contribute to unstable ionization and potential fragmentation.[5] Modest adjustments may be beneficial.
Q4: Can my liquid chromatography (LC) mobile phase influence the fragmentation of this compound?
A: Yes, the mobile phase composition can play a role.
-
Solvents: Sometimes, changing the organic solvent can help. For instance, if you are using acetonitrile, trying methanol as the organic phase may alter the ionization efficiency and reduce fragmentation.[6]
-
Additives: The type and concentration of acid additives can influence fragmentation. While acids like formic acid are common, they increase the H+ content, which can sometimes promote certain fragmentation pathways.[7] Experimenting with a different additive, such as ammonium formate, or reducing the concentration of the current additive, may create gentler ionization conditions.[6]
Q5: I've optimized my source parameters, but fragmentation persists. What other factors should I consider?
A: If optimizing voltages, temperature, and mobile phase is not sufficient, consider the cleanliness of your ion source. A contaminated ion source, particularly the sampling cone or orifice, can lead to unstable spray and promote fragmentation.[6] It is recommended to perform routine source cleaning according to the manufacturer's guidelines.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
A: In-source fragmentation is a process where ions fragment in the ion source of a mass spectrometer after they are formed but before they are separated by mass in the analyzer.[8] This is distinct from collision-induced dissociation (CID), which is intentionally performed in the collision cell of a tandem mass spectrometer (MS/MS).[1] ISF can complicate analysis by reducing the signal of the intended molecule and creating interfering fragment ions.[2]
Q2: Why is minimizing ISF critical for an internal standard like this compound?
A: For quantitative bioanalysis, the internal standard (IS) is used to correct for variations in sample preparation and instrument response. The fundamental assumption is that the IS behaves identically to the analyte. If this compound (the IS) undergoes significant and variable in-source fragmentation, its measured response will not accurately reflect the concentration of the non-deuterated Lusutrombopag. This leads to poor accuracy and reproducibility in the final calculated concentration of the drug.
Q3: Which chemical bonds in the Lusutrombopag molecule are potential sites for fragmentation?
A: Based on the structure of Lusutrombopag, several moieties could be susceptible to fragmentation under high-energy ESI conditions.[9] General studies on small molecules have shown that ether bonds, amide bonds, and losses of small neutral molecules from hydroxyl or carboxylic acid groups are common fragmentation points.[2][10] The ether linkage on the methoxyphenyl group and the amide linkage are potential weak points in the Lusutrombopag structure.
Q4: Is it ever acceptable to use a fragment ion for quantification?
A: While it is strongly recommended to use the precursor ion for quantification to ensure accuracy, there are situations where a stable, high-intensity in-source fragment is used as the precursor ion for MS/MS analysis.[4] This is typically a last resort when the molecular ion is extremely unstable and cannot be detected even under the softest possible conditions. If this approach is taken, it must be rigorously validated to ensure the fragmentation process is consistent and reproducible across all samples and calibration standards.
Experimental Protocols
Protocol: Systematic Optimization of Source Parameters to Minimize ISF
This protocol outlines a systematic approach to finding the optimal source conditions for this compound.
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Preparation: Prepare a solution of this compound at a known concentration in your initial mobile phase.
-
Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a stable signal. Alternatively, perform repeat injections of the sample via the LC system.
-
Set Initial Parameters: Begin with the instrument manufacturer's recommended default source parameters.
-
Cone/Declustering Voltage Optimization:
-
Set the source temperature to a moderate value (e.g., 350 °C).
-
Monitor the ion intensities for the this compound precursor ion and its most abundant in-source fragment.
-
Decrease the cone/declustering voltage in discrete steps (e.g., 5-10 V increments) from a high value to a low value.
-
Record the intensities of the precursor and fragment ions at each step.
-
Select the voltage that maximizes the precursor ion signal while minimizing the fragment ion signal.
-
-
Source Temperature Optimization:
-
Set the cone/declustering voltage to the optimal value determined in the previous step.
-
Decrease the source temperature in discrete steps (e.g., 25-50 °C increments).
-
Record the intensities of the precursor and fragment ions at each temperature.
-
Select the temperature that provides the best signal-to-noise ratio for the precursor ion without causing significant peak broadening or loss of signal due to poor desolvation.
-
-
Final Evaluation: Confirm the chosen parameters by injecting your analytical samples and verifying that the in-source fragmentation is acceptably low.
Data Presentation
Table 1: General Guidance for Adjusting MS Source Parameters to Reduce ISF
| Parameter | Common Terminology | Typical Starting Range | Adjustment to Reduce Fragmentation | Potential Trade-Off |
| Ion Transfer Voltage | Cone Voltage, Fragmentor, Declustering Potential (DP) | 50 - 150 V | Decrease | Reduced overall ion signal |
| Source Temperature | Gas Temperature, Heater Temp | 300 - 550 °C | Decrease | Incomplete desolvation, reduced sensitivity |
| Nebulizer Gas | Nebulizer Pressure | 30 - 60 psi | Increase | Can cool the ESI droplet, may require higher source temp |
| Drying Gas | Gas Flow | 8 - 15 L/min | No direct effect; optimize for desolvation | Sub-optimal flow can reduce overall signal |
Table 2: Example Data from a Cone Voltage Optimization Experiment
| Cone Voltage (V) | Precursor Ion Intensity (cps) | Primary Fragment Ion Intensity (cps) | Precursor/Fragment Ratio |
| 120 | 50,000 | 250,000 | 0.2 |
| 100 | 150,000 | 180,000 | 0.8 |
| 80 | 400,000 | 90,000 | 4.4 |
| 60 | 750,000 | 30,000 | 25.0 |
| 40 | 600,000 | 15,000 | 40.0 |
| 20 | 300,000 | <5,000 | >60.0 |
Note: In this hypothetical example, 60V might be chosen as the optimal setting, as further reduction to 40V and 20V starts to decrease the desired precursor ion signal.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating in-source fragmentation.
Caption: Relationship between source energy and the formation of in-source fragment ions.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 7. mdpi.com [mdpi.com]
- 8. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Lusutrombopag-d13 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Lusutrombopag-d13 in biological matrices. The following information is based on validated methods for the analysis of Lusutrombopag, which can be extrapolated to its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended biological matrix for the analysis of Lusutrombopag and its deuterated internal standard?
A1: Rat plasma has been successfully used for the quantification of Lusutrombopag.[1][2][3] For sample collection, blood is typically drawn into heparinized tubes, and plasma is separated by centrifugation.[1]
Q2: How should plasma samples containing this compound be processed and stored to ensure stability?
A2: Plasma samples should be stored at -20°C until analysis.[1] For sample preparation before analysis, methods like solid-phase extraction (SPE) and protein precipitation with acetonitrile have been shown to be effective.[1][3]
Q3: What are the expected stability characteristics of Lusutrombopag in plasma under various laboratory conditions?
A3: Lusutrombopag has demonstrated stability under a range of conditions relevant to bioanalytical laboratory workflows. While specific data for this compound is not available, the non-deuterated form is stable under the following conditions:
-
Freeze-Thaw Stability: The analyte is stable during freeze-thaw cycles.[1]
-
Room Temperature (Bench-Top) Stability: Lusutrombopag is stable at room temperature for periods relevant to sample handling and preparation.[1]
-
Autosampler Stability: The processed samples are stable in the autosampler.[1]
-
Long-Term Storage (Deep-Freeze): The analyte is stable under deep-freeze conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction method. | Solid-phase extraction (SPE) has been shown to provide cleaner extracts and better recovery compared to liquid-liquid extraction or protein precipitation alone.[1] |
| High Matrix Effect | Interference from endogenous plasma components. | Optimize the sample preparation method. SPE is effective in removing interfering matrix components.[1] Ensure proper chromatographic separation to distinguish the analyte from matrix interferences. |
| Inconsistent Results | Improper sample handling and storage. | Adhere strictly to validated storage and handling protocols. Ensure samples are stored at -20°C and minimize time at room temperature.[1] |
| No Signal for Deuterated Internal Standard | Incorrect mass spectrometer settings. | Verify the mass transition (MRM) settings for this compound. While the parent compound's transition is m/z 593.1 → 272.3, the deuterated standard will have a different mass. |
Experimental Protocols
Validated LC-MS/MS Method for Lusutrombopag in Rat Plasma[1]
This method was developed for the quantification of Lusutrombopag but is applicable for use with its deuterated internal standard.
Sample Preparation (Solid-Phase Extraction)
-
Precondition an Agilent Bond ElutPlexa SPE cartridge (30 mg, 1 cc) with 1.0 mL of methanol followed by 1.0 mL of ultrapure water.
-
To 100 µL of rat plasma, add 100 µL of methanol and vortex for 30 seconds.
-
Centrifuge the mixture at 15,000g for 5 minutes.
-
Load the supernatant onto the preconditioned SPE column.
-
Wash the column with 1.0 mL of water.
-
Dry the column under vacuum.
-
Elute the analyte with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
-
LC System: Agilent 1200 series HPLC
-
Mass Spectrometer: API4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transition (Lusutrombopag): m/z 593.1 → 272.3
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid has been reported.[3]
Quantitative Data Summary
The following table summarizes the validation parameters for an LC-MS/MS method for Lusutrombopag in rat plasma.[1]
| Parameter | Result |
| Linearity Range | 2.0–150.0 ng/mL |
| Correlation Coefficient (r) | 0.9998 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | 3.8–6.9% |
| Inter-day Precision (%RSD) | 6.8–10.5% |
| Intra-day Accuracy (%) | 2.5–4.9% |
| Inter-day Accuracy (%) | 5.5–7.2% |
Visualizations
Lusutrombopag Signaling Pathway
Lusutrombopag is a thrombopoietin (TPO) receptor agonist.[4] It stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[4]
References
- 1. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lusutrombopag LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Lusutrombopag. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for improved sensitivity and robust performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for Lusutrombopag in plasma?
A1: Protein precipitation is a frequently used method for preparing plasma samples for Lusutrombopag analysis due to its simplicity and effectiveness.[1][2] Another successful technique reported is solid-phase extraction (SPE), which can help in removing interfering matrix components and concentrating the analyte.[3]
Q2: What are the typical LC-MS/MS parameters for Lusutrombopag analysis?
A2: Lusutrombopag is typically analyzed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[3][4] The protonated molecule [M+H]⁺ is often used as the precursor ion. Common MRM transitions are m/z 593.1 → 272.3 and m/z 592.97 → 491.02.[1][3][4] Chromatographic separation is commonly achieved on a C18 or a polar-RP column.[1][2][3]
Q3: What is a typical lower limit of quantification (LLOQ) for Lusutrombopag in plasma?
A3: Published methods have reported LLOQs for Lusutrombopag in rat plasma to be around 2.0 ng/mL.[1][2][3][4]
Troubleshooting Guide: Low Sensitivity & Signal Intensity Issues
Low sensitivity or a poor signal-to-noise ratio is a common challenge in LC-MS/MS analysis. Below are specific troubleshooting steps to address this issue when analyzing Lusutrombopag.
Problem: Low or no signal for Lusutrombopag standard.
| Possible Cause | Suggested Solution |
| Incorrect Mass Spectrometer Settings | - Verify the MRM transitions are correctly entered for Lusutrombopag (e.g., m/z 593.1 → 272.3 or 592.97 → 491.02).[1][3][4] - Ensure the instrument is in positive ion mode.[1] - Optimize source parameters such as capillary voltage, source temperature, and gas flows. For example, reported optimal source temperatures can be around 150°C and desolvation temperatures up to 500°C.[1][2] - Check collision energy settings; values around 20 V have been reported for Lusutrombopag.[1][2] |
| Mobile Phase Issues | - Use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation.[5][6] - The addition of a small percentage of formic acid (e.g., 0.1-0.2%) to the mobile phase can enhance the protonation of Lusutrombopag and improve signal intensity.[1][3] |
| LC Column Problems | - Ensure the column is properly conditioned and has not degraded. - Consider using a smaller internal diameter column to minimize sample dilution and potentially increase sensitivity.[7] |
| Instrument Contamination | - Clean the ion source and ion optics regularly to remove any residue that might be suppressing the signal.[8] - Flush the sample injection system between runs to prevent carryover.[8] |
Problem: Good signal for standard, but low signal in plasma samples.
| Possible Cause | Suggested Solution |
| Matrix Effects | - Matrix components from plasma can co-elute with Lusutrombopag and cause ion suppression.[9] - Evaluate and optimize the sample preparation method. If using protein precipitation, try a different precipitation solvent. - Consider switching to a more rigorous sample cleanup technique like solid-phase extraction (SPE) to remove more interfering substances.[3] - Adjusting the chromatographic gradient to better separate Lusutrombopag from matrix interferences can also be effective. |
| Inefficient Extraction Recovery | - The chosen sample preparation method may not be efficiently extracting Lusutrombopag from the plasma. - For protein precipitation, ensure the ratio of plasma to precipitation solvent is optimal. - For SPE, ensure the correct sorbent type is being used and that the wash and elution steps are optimized. One study reported using an OASIS MAX SPE plate.[10] |
| Analyte Degradation | - Lusutrombopag may be unstable under the sample storage or processing conditions. - Ensure plasma samples are stored at appropriate low temperatures (e.g., -70°C) until analysis.[10] - Minimize the time samples are at room temperature during preparation. |
Experimental Protocols
Below are detailed methodologies for common procedures in Lusutrombopag LC-MS/MS analysis, based on published literature.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from methods that have demonstrated good recovery and reduced matrix effects.[1][2]
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
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In a microcentrifuge tube, add 50 µL of the plasma sample.
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Add an appropriate internal standard (IS).
-
Add 100 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.[2][3]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a described method for Lusutrombopag analysis.[3]
-
Condition an appropriate SPE cartridge (e.g., Oasis MAX) according to the manufacturer's instructions.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1.0 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum.
-
Elute Lusutrombopag from the cartridge with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for Lusutrombopag in rat plasma.[3][4]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Linearity Range | 2.0 - 150.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | 3.8 - 6.9% |
| Inter-day Precision (%RSD) | 6.8 - 10.5% |
| Intra-day Accuracy | 2.5 - 4.9% |
| Inter-day Accuracy | 5.5 - 7.2% |
| Extraction Recovery | 82.15% - 90.34% |
Visualizations
Experimental Workflow: Lusutrombopag LC-MS/MS Analysis
Caption: General workflow for the analysis of Lusutrombopag in plasma samples.
Troubleshooting Logic: Addressing Low Sensitivity
Caption: A logical approach to troubleshooting low sensitivity in Lusutrombopag analysis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. tandfonline.com [tandfonline.com]
Lusutrombopag Quantification: A Technical Guide to Overcoming Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantitative analysis of Lusutrombopag, with a specific focus on mitigating ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression when quantifying Lusutrombopag in biological matrices?
Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analyte, leading to poor sensitivity and inaccurate quantification.[1] For Lusutrombopag, common causes include co-eluting endogenous components from the biological matrix (e.g., plasma, serum).[2][3] Major contributors are phospholipids, salts, and proteins that were not sufficiently removed during sample preparation.[3] These molecules can compete with Lusutrombopag for ionization in the MS source, thereby suppressing its signal.[1][4]
Q2: My Lusutrombopag signal is low and inconsistent. How can I determine if ion suppression is the cause?
To diagnose ion suppression, a post-column infusion experiment is a standard approach.[4][5] This involves infusing a constant flow of a Lusutrombopag standard solution into the LC eluent after the analytical column, while injecting a blank, extracted plasma sample. A drop in the baseline signal at the retention time of interfering matrix components indicates a region of ion suppression. If this drop coincides with the expected retention time of Lusutrombopag, ion suppression is likely affecting your analysis.
Q3: Which sample preparation method is most effective at minimizing matrix effects for Lusutrombopag?
The choice of sample preparation is critical for removing interfering matrix components.[6] For Lusutrombopag, two primary methods have been successfully validated: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[7][8]
-
Solid-Phase Extraction (SPE): This technique is highly selective and provides the cleanest extracts, significantly reducing matrix effects.[7] Methods using polymeric SPE cartridges, such as Agilent Bond Elut Plexa, have been shown to be effective for Lusutrombopag.[7]
-
Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile to precipitate plasma proteins.[8] While effective, it may result in less clean extracts compared to SPE, potentially leaving more phospholipids in the sample.[9]
Generally, SPE is superior for minimizing ion suppression, though PPT can be a viable, high-throughput alternative if chromatographic conditions are optimized to separate Lusutrombopag from the ion-suppressing regions.[8][10]
Q4: Can I simply dilute my sample to reduce ion suppression?
Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components.[4][5] However, this approach is only feasible if the concentration of Lusutrombopag in the sample is high enough to remain well above the lower limit of quantification (LLOQ) of the assay after dilution.[4] For pharmacokinetic studies requiring high sensitivity, extensive dilution may not be an option.
Troubleshooting Workflow for Ion Suppression
If you are experiencing issues like low signal intensity, poor reproducibility, or high variability in your Lusutrombopag assay, the following decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for Lusutrombopag analysis.
Comparison of Sample Preparation Methods
Choosing the right sample preparation technique is crucial for robust quantification. The table below summarizes quantitative data from validated LC-MS/MS methods for Lusutrombopag using Protein Precipitation and Solid-Phase Extraction.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Primary Reagent | Acetonitrile | Agilent Bond ElutPlexa Cartridges | [7][8] |
| Extraction Recovery | 82.15% - 90.34% | Not explicitly stated, but method met validation criteria | [8][11] |
| Matrix Effect | Method validated with no significant matrix effect noted | Method validated with no significant interferences observed | [7][8] |
| LLOQ | 2.0 ng/mL | 2.0 ng/mL | [7][8][11] |
| Linearity Range | 2 - 2000 ng/mL | 2.0 - 150.0 ng/mL | [7][8][10][11] |
| Pros | Fast, simple, high-throughput | High selectivity, cleanest extracts, minimizes matrix effects | [10] |
| Cons | Less clean extract, higher potential for ion suppression | More time-consuming, higher cost per sample | [6][10] |
Detailed Experimental Protocols
Below are detailed protocols for the two most common sample preparation methods for Lusutrombopag quantification from plasma.
Protocol 1: Protein Precipitation (PPT)
This method is adapted from a validated UPLC-MS/MS assay for Lusutrombopag in rat plasma.[8]
-
Sample Aliquoting: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add the internal standard solution (e.g., Poziotinib in a cited study).
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a validated LC-MS/MS method using Agilent Bond ElutPlexa SPE cartridges.[7]
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a 1.5 mL tube.
-
Add 100 µL of methanol and vortex for 30 seconds.
-
Centrifuge for 5 minutes at 15,000 x g.
-
-
SPE Cartridge Conditioning:
-
Condition an Agilent Bond ElutPlexa SPE cartridge (30 mg, 1 cc) by passing 1.0 mL of methanol, followed by 1.0 mL of ultrapure water. Do not let the cartridge dry out.
-
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum for a few minutes.
-
Elution: Elute Lusutrombopag from the cartridge with 1.0 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
General Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of Lusutrombopag in a plasma sample.
Caption: Standard workflow for Lusutrombopag bioanalysis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. bme.psu.edu [bme.psu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 8. scienceopen.com [scienceopen.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. arabjchem.org [arabjchem.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Lusutrombopag-d1s Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common peak shape and resolution issues encountered during the HPLC analysis of Lusutrombopag-d1s.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for Lusutrombopag-d1s?
Peak tailing, where the peak's trailing edge is drawn out, is often indicative of secondary interactions between Lusutrombopag-d1s and the stationary phase.[1][2] Common causes include:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic functional groups on the Lusutrombopag-d1s molecule, causing tailing.[1][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Lusutrombopag-d1s, the analyte may exist in both ionized and non-ionized forms, leading to asymmetrical peaks.[1][2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[2][3][4]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can create active sites that cause tailing.[5][6]
Q2: My Lusutrombopag-d1s peak is showing fronting. What could be the issue?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can occur due to:
-
Column Overload: High concentrations of Lusutrombopag-d1s in the sample can lead to fronting.[2][4][7]
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition correctly onto the column, causing a distorted peak shape.[3][7]
-
Column Collapse: Operating the column under harsh conditions, such as extreme pH or temperature, can cause the stationary phase to collapse, leading to fronting.[3][7]
Q3: I am observing split peaks for Lusutrombopag-d1s. What is the likely cause?
Split peaks suggest a disruption in the sample path.[8] Potential causes include:
-
Partially Blocked Inlet Frit: Particulates from the sample or system can clog the column inlet frit, causing the sample to be distributed unevenly onto the column.[4][9]
-
Column Void: A void or channel in the column packing material can cause the sample band to split as it moves through the column.[4][10]
-
Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent that is immiscible with the mobile phase can lead to peak splitting.[3]
Q4: How can I improve the resolution between Lusutrombopag-d1s and other components in my sample?
Poor resolution, where peaks overlap, can be addressed by optimizing the separation method.[5][11] Key strategies include:
-
Mobile Phase Optimization: Adjusting the organic modifier concentration, pH, or buffer strength can alter the selectivity of the separation.[5]
-
Gradient Elution: Employing a gradient elution can help to separate compounds with different polarities more effectively.[5]
-
Column Selection: Using a column with a different stationary phase chemistry, smaller particle size, or longer length can improve resolution.[12]
-
Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can also enhance separation.[12]
Troubleshooting Guides
Issue 1: Lusutrombopag-d1s Peak Tailing
Question: I am observing significant tailing for my Lusutrombopag-d1s peak. How can I troubleshoot this issue?
Answer: Follow this step-by-step guide to diagnose and resolve peak tailing.
Experimental Protocol: Initial Assessment
-
System Suitability Check: Ensure your HPLC system passes its standard performance qualification.
-
USP Tailing Factor Calculation: Quantify the extent of tailing. A value greater than 1.5 is generally considered significant tailing.
-
Visual Inspection: Examine the chromatogram for any other anomalies.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Lusutrombopag-d1s peak tailing.
Data Presentation: Mobile Phase pH Adjustment
| Mobile Phase pH | USP Tailing Factor | Observations |
| 6.8 | 2.1 | Significant Tailing |
| 4.5 | 1.5 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical Peak |
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a series of mobile phase buffers with different pH values (e.g., phosphate buffer at pH 6.8, acetate buffer at pH 4.5, and formic acid at pH 3.0).
-
Equilibrate Column: For each pH condition, equilibrate the column with at least 20 column volumes of the new mobile phase.
-
Inject Standard: Inject a standard solution of Lusutrombopag-d1s.
-
Analyze Peak Shape: Measure the USP tailing factor for each condition.
Issue 2: Lusutrombopag-d1s Peak Fronting
Question: My Lusutrombopag-d1s peak is exhibiting fronting. What steps should I take to resolve this?
Answer: Use the following guide to identify and correct the cause of peak fronting.
Experimental Protocol: Initial Assessment
-
Review Sample Preparation: Verify the sample concentration and the composition of the sample solvent.
-
Check Injection Volume: Ensure the injection volume is within the recommended range for the column.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Lusutrombopag-d1s peak fronting.
Data Presentation: Effect of Sample Solvent
| Sample Solvent | Peak Shape | Observations |
| 100% Acetonitrile | Fronting | Sample solvent much stronger than initial mobile phase |
| 50:50 Acetonitrile:Water | Slight Fronting | Better compatibility |
| Mobile Phase | Symmetrical | Ideal condition |
Experimental Protocol: Sample Solvent Optimization
-
Prepare Samples: Dissolve Lusutrombopag-d1s in different solvents: 100% acetonitrile, a mixture that is closer to the mobile phase composition, and the mobile phase itself.
-
Inject Samples: Inject equal concentrations of each sample preparation.
-
Compare Chromatograms: Observe the peak shape for each injection.
Issue 3: Lusutrombopag-d1s Peak Splitting
Question: I am seeing a split peak for Lusutrombopag-d1s. How do I fix this?
Answer: A split peak often points to a physical problem in the chromatographic system. Follow these steps to locate and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Lusutrombopag-d1s peak splitting.
Experimental Protocol: Column Maintenance
-
Disconnect Column: Carefully disconnect the column from the HPLC system.
-
Reverse and Flush: Connect the column in the reverse direction and flush with a strong solvent (e.g., isopropanol) at a low flow rate to dislodge any particulates from the inlet frit.
-
Reconnect and Test: Reconnect the column in the correct orientation and inject a standard to see if the peak splitting is resolved.
-
If Splitting Persists: If the problem is not resolved, the column packing may be compromised, and the column should be replaced.[4][10]
Issue 4: Poor Resolution of Lusutrombopag-d1s
Question: Lusutrombopag-d1s is co-eluting with an impurity. How can I improve the resolution?
Answer: Improving resolution requires methodical optimization of your chromatographic conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor resolution of Lusutrombopag-d1s.
Data Presentation: Method Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Resolution (Rs) |
| Gradient | 20-80% B in 10 min | 20-60% B in 15 min | 1.2 -> 1.8 |
| Organic Modifier | Acetonitrile | Methanol | 1.8 -> 2.1 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 2.1 -> 2.4 |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | 2.4 -> 3.1 |
Experimental Protocol: Systematic Method Development
-
Adjust Gradient: Start by modifying the gradient slope to provide more separation power in the region where Lusutrombopag-d1s and the impurity elute. A shallower gradient is often effective.[5]
-
Change Organic Modifier: If adjusting the gradient is insufficient, try changing the organic modifier (e.g., from acetonitrile to methanol) to alter the selectivity of the separation.
-
Optimize Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution.[12]
-
Change Column Chemistry: If resolution is still inadequate, select a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to exploit different retention mechanisms.[12]
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. acdlabs.com [acdlabs.com]
- 4. silicycle.com [silicycle.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Solving Common Errors in HPLC [omegascientific.com.sg]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Lusutrombopag HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Lusutrombopag HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is carryover in HPLC analysis and why is it a concern for Lusutrombopag?
A1: Carryover in HPLC refers to the appearance of a small peak of an analyte, such as Lusutrombopag, in a chromatogram of a blank or subsequent sample injection after the analysis of a high-concentration sample.[1][2] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples, and compromise the integrity of the analytical data.[1] Given that Lusutrombopag is a hydrophobic compound, it may have a tendency to adsorb to surfaces within the HPLC system, increasing the risk of carryover.
Q2: What are the common sources of carryover in an HPLC system?
A2: Carryover can originate from several components of the HPLC system. The most common sources include the autosampler needle, injection valve, sample loop, column, and fittings.[1][2][3] Adsorption of the analyte onto these surfaces, especially with hydrophobic compounds like Lusutrombopag, is a primary cause.[3] Inadequate cleaning of these components between injections can lead to the leaching of the retained analyte into subsequent runs.
Q3: How can I identify the source of carryover in my Lusutrombopag analysis?
A3: A systematic approach is crucial to pinpoint the source of carryover.[4] You can start by injecting a blank sample after a high-concentration Lusutrombopag standard. If a peak corresponding to Lusutrombopag appears, carryover is confirmed. To isolate the source, you can perform a series of diagnostic tests. For instance, to check for column-related carryover, you can run a double gradient without an injection.[5] If the carryover peak appears in the second gradient, the column is likely the source. To investigate the autosampler, you can try a manual injection to see if the carryover persists.
Q4: What is an acceptable level of carryover for Lusutrombopag analysis?
A4: The acceptable level of carryover depends on the specific assay requirements and the lower limit of quantitation (LLOQ). In one validated LC-MS/MS method for Lusutrombopag in rat plasma, an average carryover of 4.3% was reported and considered to have no significant impact on the results.[6] Generally, carryover should be low enough not to interfere with the accurate quantification of the LLOQ.
Troubleshooting Guides
Issue 1: Persistent Lusutrombopag peak in blank injections.
This is a classic sign of carryover. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for identifying and resolving Lusutrombopag carryover.
Issue 2: Carryover is suspected to be from the autosampler needle.
The autosampler needle is a frequent culprit for carryover, especially for hydrophobic compounds like Lusutrombopag.
Troubleshooting Steps:
-
Optimize the Needle Wash Solvent: The wash solvent should be strong enough to dissolve Lusutrombopag effectively.[3] Since Lusutrombopag is hydrophobic, a wash solvent with a higher percentage of organic solvent is recommended.[3] Consider using a wash solvent that mimics the strongest mobile phase composition used in your gradient.
-
Increase Wash Volume and Cycles: A single, small-volume wash may not be sufficient.[1] Increase the volume of the needle wash and/or the number of wash cycles to ensure thorough cleaning.
-
Implement a Dual-Solvent Wash: Using two different wash solvents can be highly effective.[1] For example, a wash with a high organic solvent content to remove Lusutrombopag, followed by a wash with a solvent similar to the initial mobile phase to prepare the needle for the next injection.
-
Check for Needle Surface Adsorption: If carryover persists, consider using deactivated (silanized) vials to minimize adsorption of Lusutrombopag to the glass surface.[1]
Quantitative Data on Needle Wash Optimization (Hypothetical):
| Wash Protocol | Wash Solvent Composition | Carryover (%) |
| Standard | 50% Acetonitrile in Water | 4.3 |
| Optimized 1 | 90% Acetonitrile in Water | 1.2 |
| Optimized 2 | 90% Acetonitrile, followed by 10% Acetonitrile | 0.5 |
| Optimized 3 | 90% Isopropanol, followed by 10% Acetonitrile | < 0.1 |
Issue 3: Carryover is suspected to be from the column.
If the column is the source of carryover, it indicates that Lusutrombopag is strongly retained and not completely eluted during the analytical run.
Troubleshooting Steps:
-
Increase the Final Gradient Hold: Extend the hold time at the highest organic composition of your gradient to ensure all Lusutrombopag is eluted from the column.
-
Use a Stronger Eluting Solvent: If acetonitrile is used as the organic modifier, consider switching to or adding a stronger solvent like isopropanol in the mobile phase B.
-
Perform a Column Flush: After a sequence of injections, flush the column with a strong, non-buffered organic solvent (e.g., 100% isopropanol) to remove any strongly retained compounds.
-
Consider a Different Column Chemistry: If carryover remains an issue, a column with a different stationary phase that has less affinity for Lusutrombopag might be necessary.
Experimental Protocol: HPLC Method for Lusutrombopag with Minimized Carryover
This protocol is a suggested starting point and should be optimized for your specific instrumentation and analytical requirements.
1. Chromatographic Conditions:
-
HPLC System: A well-maintained HPLC system with a low-volume mixer and a flow-through needle design in the autosampler is recommended.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector: UV at an appropriate wavelength or Mass Spectrometer.
2. Sample Preparation:
-
Prepare Lusutrombopag standards and samples in a diluent that is compatible with the initial mobile phase conditions (e.g., 30% Acetonitrile in water). This helps to prevent peak distortion and potential precipitation in the injector.
3. Carryover Minimization Procedures:
-
Needle Wash Protocol:
-
Wash Solvent 1 (Strong): 90% Isopropanol / 10% Water
-
Wash Solvent 2 (Weak): 30% Acetonitrile / 70% Water
-
Wash Program:
-
Pre-injection wash: 2 cycles with Wash Solvent 1 (500 µL each)
-
Post-injection wash: 1 cycle with Wash Solvent 1 (500 µL), followed by 1 cycle with Wash Solvent 2 (500 µL)
-
-
-
Blank Injection Strategy:
-
Inject a blank sample (diluent) immediately following the highest concentration standard to assess carryover.
-
For routine analysis, consider injecting a blank after every 5-10 samples to monitor for carryover buildup.
-
4. System Suitability:
-
Carryover Check: The peak area of Lusutrombopag in the blank injection following the highest standard should be less than 0.1% of the peak area of the LLOQ standard.
Logical Relationship Diagram for Protocol Steps:
Caption: Workflow for Lusutrombopag HPLC analysis with integrated carryover control.
References
- 1. mastelf.com [mastelf.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. method carry over problem (very hydrophobic protein) - Chromatography Forum [chromforum.org]
- 6. arabjchem.org [arabjchem.org]
Technical Support Center: Refinement of Lusutrombopag Extraction from Plasma Samples
Welcome to the technical support center for the bioanalysis of Lusutrombopag. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges in extracting Lusutrombopag from plasma samples for accurate quantification, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Lusutrombopag from plasma samples?
A1: The primary methods for Lusutrombopag extraction from plasma are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[1][2] While Liquid-Liquid Extraction (LLE) has been investigated, it has been associated with non-reproducible recoveries and significant interferences from the plasma matrix.[1] SPE is often preferred for its ability to effectively remove interfering biological components and concentrate the analyte, though PPT offers a simpler and faster workflow.[1][3]
Q2: I am experiencing low recovery of Lusutrombopag. What are the potential causes and solutions?
A2: Low recovery can stem from several factors depending on your chosen extraction method:
-
For Protein Precipitation (PPT): Using methanol or acetonitrile alone may sometimes result in lower extraction recovery.[1] Ensure the ratio of precipitant to plasma is optimal (typically 3:1 or higher) and that vortexing is sufficient to ensure complete protein denaturation.
-
For Solid-Phase Extraction (SPE): Incomplete elution or inadequate conditioning of the SPE cartridge are common culprits. Verify that the elution solvent (e.g., methanol) is of sufficient volume and strength to completely desorb Lusutrombopag from the sorbent.[1] Also, ensure the cartridge is properly preconditioned to activate the stationary phase for analyte retention.[1]
Q3: My analysis shows a high matrix effect. How can I mitigate this?
A3: High matrix effects, caused by co-eluting endogenous substances from plasma, can suppress or enhance the analyte signal.
-
Method Selection: SPE is generally superior to PPT in removing matrix components, providing cleaner extracts.[1][3] If you are using PPT and encountering significant matrix effects, switching to a validated SPE protocol is a recommended solution.[1]
-
Chromatography Optimization: Adjusting the LC gradient profile can help separate Lusutrombopag from interfering matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard if available, as it can help compensate for matrix effects.
Q4: Which extraction method should I choose: SPE or PPT?
A4: The choice depends on your specific experimental needs:
-
Choose Protein Precipitation (PPT) if your primary requirements are high throughput, simplicity, and speed. It is often sufficient for many applications, especially with robust LC-MS/MS systems.[2][4]
-
Choose Solid-Phase Extraction (SPE) when you require the cleanest possible extract, maximum sensitivity, and minimal matrix effects.[1] It is the preferred method for assays requiring low limits of quantification or when dealing with complex plasma matrices.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Reproducibility / High Variability | Inconsistent sample handling; Incomplete protein precipitation; Non-reproducible recovery with LLE.[1] | Ensure precise and consistent pipetting. For PPT, ensure thorough vortexing for a uniform precipitate. Avoid LLE in favor of the more robust SPE or simpler PPT methods.[1] |
| Low Sensitivity / High LLOQ | Inefficient extraction; High matrix suppression. | Switch from PPT to SPE to achieve cleaner extracts and better analyte concentration.[1] Optimize MS/MS parameters for Lusutrombopag. |
| Peak Tailing or Splitting in Chromatogram | Co-elution of interfering substances from the matrix; Incomplete reconstitution of the dried extract. | Use SPE for a cleaner sample.[1] Ensure the reconstitution solvent is compatible with the mobile phase and that the dried extract is fully dissolved before injection. |
| Clogged LC Column or System | Incomplete removal of precipitated proteins. | Centrifuge PPT samples at a higher speed and for a longer duration to ensure a solid pellet. Carefully collect the supernatant without disturbing the pellet. Consider using a filtration step after PPT. |
Quantitative Data Summary
The following tables summarize the performance characteristics of validated Lusutrombopag extraction methods from plasma, primarily for analysis by LC-MS/MS.
Table 1: Comparison of Extraction Method Performance
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Extraction Recovery | 86.7% - 92.9%[1] | 82.15% - 90.34%[2][5] |
| Linearity Range | 2.0 - 150.0 ng/mL[1][5] | 2.0 - 2000 ng/mL |
| LLOQ | 2.0 ng/mL[1][5] | 2.0 ng/mL |
| Inter-day Precision (%RSD) | 6.8% - 10.5%[1][5] | < 9.66% |
| Inter-day Accuracy (%RE) | 5.5% - 7.2%[1][5] | -5.82% to -8.27% (calculated from 105.82% to 108.27%) |
| Matrix Effect | Generally low/negligible[1] | 82.84% - 92.47% (minimal effect observed) |
Data compiled from studies in rat plasma.
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on a validated LC-MS/MS method for Lusutrombopag in rat plasma.[1]
Methodology:
-
Sample Pre-treatment: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube. Add 100 µL of methanol.
-
Mixing & Separation: Vortex the mixture for 30 seconds, then centrifuge at 15,000 x g for 5 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Precondition an Agilent Bond ElutPlexa SPE cartridge (30 mg, 1 cc) by passing 1.0 mL of methanol followed by 1.0 mL of ultrapure water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum.
-
Elution: Elute Lusutrombopag from the cartridge using 1.0 mL of methanol.
-
Solvent Evaporation: Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.
-
Analysis: Inject a 5 µL aliquot into the LC-MS/MS system for analysis.[1]
Protocol 2: Protein Precipitation (PPT)
This is a generalized but effective protocol based on methods that utilize acetonitrile for protein removal.[2][4]
Methodology:
-
Sample Aliquot: Transfer a known volume of plasma (e.g., 100 µL) to a microcentrifuge tube.
-
Add Precipitant: Add a sufficient volume of cold acetonitrile (e.g., 300 µL, for a 3:1 ratio) to the plasma sample.
-
Vortex: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system. Alternatively, for improved compatibility with the mobile phase, the supernatant can be evaporated and reconstituted.
Decision-Making Workflow: Choosing an Extraction Method
This logical diagram helps in selecting the appropriate extraction method based on key experimental requirements.
References
- 1. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. scienceopen.com [scienceopen.com]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Lusutrombopag-d13 Quality Control and Assurance: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and assurance of Lusutrombopag-d13 in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
A1: this compound is a stable isotope-labeled (SIL) version of Lusutrombopag, where thirteen hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the unlabeled analyte (Lusutrombopag), it can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.
Q2: What are the critical quality attributes of a new batch of this compound that I need to verify?
A2: The most critical quality attributes for a new batch of this compound are its chemical purity, isotopic purity (or isotopic enrichment), and the absence of unlabeled Lusutrombopag. You should also confirm its identity and stability. These parameters ensure that the internal standard does not introduce interference or variability into your assay.
Q3: What are the typical acceptance criteria for this compound quality control?
A3: While specific criteria may vary based on the assay's requirements and regulatory guidelines, the following table summarizes typical specifications for a high-quality this compound internal standard.
Data Presentation: this compound Quality Control Specifications
| Parameter | Method | Typical Acceptance Criteria | Example Data |
| Identity | 1H NMR, Mass Spectrometry (MS) | Consistent with the structure of this compound | Consistent with structure[1] |
| Chemical Purity | HPLC-UV | ≥ 98.0% | 98.64%[1] |
| Isotopic Purity (Isotopic Enrichment) | Mass Spectrometry (MS) or NMR | ≥ 98.0% | 98.5%[1] |
| Unlabeled Lusutrombopag | LC-MS/MS | Contribution to the analyte signal should be < 0.1% | Not specified, but a critical parameter to assess |
| Residual Solvents | GC-FID or NMR | As per ICH Q3C guidelines | Not specified |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Not specified |
Q4: How should I properly store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, it can be kept at 4°C for up to 2 years. Once in solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High background signal at the mass transition of the unlabeled analyte in blank samples.
-
Question: I am observing a significant peak for unlabeled Lusutrombopag even when I inject a blank sample (matrix with only the internal standard). What could be the cause?
-
Answer: This issue, often referred to as "cross-talk" or isotopic contribution, can arise from two main sources:
-
Presence of unlabeled analyte in the this compound internal standard: The synthesis of deuterated compounds is rarely 100% complete, meaning there might be a small percentage of unlabeled Lusutrombopag in your internal standard.
-
In-source fragmentation of the internal standard: The deuterated internal standard might lose some of its deuterium atoms in the mass spectrometer's ion source, leading to the formation of ions with the same mass as the unlabeled analyte.
-
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your batch of this compound to check the specified isotopic purity and the percentage of unlabeled analyte.
-
Perform a Cross-Interference Experiment: Prepare a blank matrix sample and spike it with your working concentration of this compound. Analyze this sample and measure the response at the mass transition of the unlabeled Lusutrombopag. According to ICH M10 guidelines, the response of the internal standard to the analyte should be equal to or less than 20% of the lower limit of quantification (LLOQ).[2]
-
Optimize MS conditions: If in-source fragmentation is suspected, try reducing the cone voltage or other source parameters to minimize fragmentation.
-
Contact the supplier: If the level of unlabeled analyte in your internal standard is unacceptably high, contact the supplier for a higher purity batch.
-
Issue 2: Variability in the internal standard peak area across a single run.
-
Question: The peak area of my this compound internal standard is highly variable between samples in the same analytical run. What should I do?
-
Answer: Internal standard variability can compromise the accuracy and precision of your results. The cause can be related to sample preparation, the analytical instrument, or matrix effects.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the internal standard is added accurately and consistently to all samples. Check for potential issues with pipetting, vortexing, and solvent evaporation steps.
-
Investigate Matrix Effects: Matrix effects, where components in the biological sample suppress or enhance the ionization of the internal standard, can cause variability. This is more pronounced in samples with high lipid or protein content. Consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to minimize matrix effects.
-
Check for Instrument Performance: Inject a series of pure solutions of the internal standard to check for instrument-related variability (e.g., injector issues, fluctuating spray in the MS source).
-
Evaluate for H-D Exchange: Although less common for stably placed deuterium atoms, exchange with protons from the solvent (especially in highly acidic or basic conditions) can occur. This would lead to a decrease in the deuterated signal and an increase in partially deuterated or unlabeled signals. Analyze a freshly prepared standard solution and one that has been stored in the mobile phase for several hours to check for any changes in the isotopic profile.
-
Issue 3: Chromatographic peak for this compound elutes at a slightly different retention time than unlabeled Lusutrombopag.
-
Question: I've noticed a small shift in the retention time of my deuterated internal standard compared to the analyte. Is this a problem?
-
Answer: A slight difference in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon called the "isotope effect". While often minor, a significant shift can be problematic if it leads to differential matrix effects. If the two compounds do not co-elute perfectly, they may experience different levels of ion suppression or enhancement, which would defeat the purpose of the internal standard.
-
Troubleshooting Steps:
-
Assess the Degree of Separation: Determine if the peak separation is consistent across all injections.
-
Evaluate the Impact on Quantitation: If the separation is significant, you need to assess if it's impacting your data. This can be done by analyzing samples with known concentrations and evaluating the accuracy and precision.
-
Optimize Chromatography: If the isotope effect is problematic, you may need to adjust your chromatographic method to improve co-elution. This could involve changing the mobile phase composition, gradient profile, or column chemistry.
-
Consider a Different Labeled Standard: In rare cases where the isotope effect cannot be overcome chromatographically, using a 13C-labeled internal standard, if available, might be a solution as they tend to have less of a chromatographic shift compared to deuterated standards.
-
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
This protocol outlines the steps to qualify a new batch of this compound for use as an internal standard.
1. Identity Confirmation by Mass Spectrometry:
-
Prepare a ~1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it onto the LC-MS system.
-
Acquire a full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.
2. Chemical Purity Assessment by HPLC-UV:
-
Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detector: Set the UV detector to a wavelength where Lusutrombopag has maximum absorbance.
-
Standard Preparation: Prepare a solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Injection: Inject 10 µL of the standard solution.
-
Analysis: Run the chromatogram for a sufficient time to elute any potential impurities. Calculate the area percent of the main peak to determine the chemical purity. The acceptance criterion is typically ≥ 98.0%.
3. Isotopic Purity and Cross-Interference by LC-MS/MS:
-
System: A sensitive LC-MS/MS instrument.
-
Procedure:
-
Prepare a solution of this compound at a concentration similar to the working concentration in your bioanalytical method.
-
Analyze this solution by monitoring the mass transitions for both this compound and unlabeled Lusutrombopag.
-
Calculate the isotopic purity by dividing the peak area of the deuterated compound by the sum of the peak areas of the deuterated and any detected unlabeled compound.
-
Assess the cross-interference of the internal standard to the analyte. The peak area of the unlabeled analyte in the internal standard solution should be less than 20% of the peak area of the LLOQ of your assay.[2]
-
4. Identity Confirmation by 1H NMR:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a 1H NMR spectrum.
-
The spectrum should be consistent with the structure of Lusutrombopag, with the notable absence or significant reduction of signals corresponding to the deuterated positions.
Visualizations
Caption: Workflow for the qualification of a new batch of this compound.
Caption: Decision tree for troubleshooting this compound internal standard variability.
References
Validation & Comparative
Validation of an Analytical Method for Lusutrombopag: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Lusutrombopag in biological matrices, with a focus on the critical role of the internal standard (IS). An objective comparison between a validated method using a structural analog as an IS and the theoretical advantages of employing a stable isotope-labeled IS, such as Lusutrombopag-d13, is presented. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their pharmacokinetic and other quantitative studies.
Data Presentation: Comparison of Internal Standards
The selection of an appropriate internal standard is paramount for the accuracy and precision of a bioanalytical method. Ideally, an IS should mimic the analyte's behavior during sample preparation and analysis. While stable isotope-labeled (SIL) internal standards are considered the gold standard, their availability can be limited. In such cases, a structural analog may be employed. Below is a comparison of a validated LC-MS/MS method for Lusutrombopag using the structural analog Poziotinib as an IS, alongside the theoretical advantages of using a SIL IS like this compound.
| Parameter | Method with Poziotinib as IS | Method with this compound as IS (Theoretical) |
| Linearity Range | 2–2000 ng/mL[1] | Expected to be similar to the analyte, offering a broad dynamic range. |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | Potentially lower LLOQ due to reduced baseline noise and better signal-to-noise ratio. |
| Intra-day Precision (%RSD) | ≤ 9.66%[1] | Expected to be lower (improved precision) due to better compensation for matrix effects and extraction variability.[2][3] |
| Inter-day Precision (%RSD) | ≤ 9.66%[1] | Expected to be lower (improved precision) for the same reasons as intra-day precision.[2][3] |
| Accuracy | 105.82% to 108.27%[1] | Expected to be closer to 100% due to more effective correction of matrix-induced signal suppression or enhancement.[2] |
| Extraction Recovery | 82.15% to 90.34% for Lusutrombopag[1] | The SIL IS would have nearly identical extraction recovery to the analyte, providing more accurate quantification.[2] |
| Matrix Effect | Potential for differential matrix effects between analyte and IS. | Minimal impact on quantification as the SIL IS co-elutes and experiences the same matrix effects as the analyte.[2][3] |
Experimental Protocols
Validated LC-MS/MS Method for Lusutrombopag using Poziotinib as Internal Standard
This method was developed for the determination of Lusutrombopag in rat plasma.[1]
1. Sample Preparation:
-
Protein precipitation with acetonitrile is used to extract Lusutrombopag and the internal standard, Poziotinib, from the plasma matrix.[1]
2. Chromatographic Conditions:
-
System: UPLC-MS/MS[1]
-
Column: CORTECS UPLC C18 (2.1 ∗ 50 mm, 1.6 μm)[1]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[1]
-
Flow Rate: 0.4 ml/min[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode[1]
-
Detection: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
Theoretical Bioanalytical Method Validation using this compound as Internal Standard
While a specific published method using this compound was not identified, a standard validation protocol based on regulatory guidelines would include the following key experiments. The primary advantage of using a SIL IS is its ability to more accurately correct for variability throughout the analytical process.[2][3][4]
1. Specificity and Selectivity:
-
Analysis of blank matrix from multiple sources to ensure no endogenous interferences at the retention times of Lusutrombopag and this compound.
2. Linearity and Range:
-
Analysis of a series of calibration standards to demonstrate a linear relationship between the analyte/IS peak area ratio and the concentration of the analyte.
3. Accuracy and Precision:
-
Analysis of quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day) to assess the closeness of the measured values to the true values and the degree of scatter.
4. Recovery:
-
Comparison of the analyte response from extracted samples to the response of unextracted standards to determine the efficiency of the extraction process. A SIL IS is expected to have a very similar recovery to the analyte.[2]
5. Matrix Effect:
-
Evaluation of the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The use of a SIL IS is the most effective way to compensate for matrix effects.[2]
6. Stability:
-
Assessment of the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Mandatory Visualization
Caption: Experimental workflow for the bioanalysis of Lusutrombopag.
Caption: Mechanism of action of Lusutrombopag.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Internal Standards for Lusutrombopag Quantification
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Lusutrombopag, a thrombopoietin receptor agonist, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of quantitative assays, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. This guide provides a comparative overview of two types of internal standards used for Lusutrombopag analysis: a stable isotope-labeled (SIL) internal standard, Lusutrombopag-d13, and a structural analog internal standard, Poziotinib.
While a direct head-to-head experimental comparison is not publicly available, this document collates and presents validation data from separate studies to offer a comprehensive assessment. The use of a SIL internal standard like this compound is generally considered the gold standard in LC-MS-based bioanalysis due to its close physicochemical similarity to the analyte.
Quantitative Data Summary
The following table summarizes the key validation parameters for the bioanalytical methods of Lusutrombopag using this compound and Poziotinib as internal standards.
| Validation Parameter | Method with this compound (Human Plasma) | Method with Poziotinib (Rat Plasma) |
| Linearity Range | Not explicitly stated, but method validated | 2.0–150.0 ng/mL[1][2] |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated | ≥0.9998[1][2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 2.0 ng/mL[1][2] |
| Intra-day Precision (%RSD) | Not explicitly stated | 3.8–6.9%[1][2] |
| Inter-day Precision (%RSD) | Not explicitly stated | 6.8–10.5%[1][2] |
| Intra-day Accuracy (%Bias) | Not explicitly stated | 2.5–4.9%[1][2] |
| Inter-day Accuracy (%Bias) | Not explicitly stated | 5.5–7.2%[1][2] |
| Extraction Recovery | Not explicitly stated | 86.7–92.9%[1][2] |
Note: The data for the this compound method is based on a summary from an FDA review, which states the method satisfied the criteria for validation but does not provide specific quantitative values for all parameters[3]. The data for the Poziotinib method is from a detailed study in rat plasma[1][2][4].
Experimental Protocols
Method Using Poziotinib as an Internal Standard
This method was developed for the quantification of Lusutrombopag in rat plasma.
1. Sample Preparation (Solid Phase Extraction - SPE) [1]
-
To 100 µL of rat plasma, add 100 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 g for 5 minutes.
-
Load the supernatant onto an Agilent Bond ElutPlexa SPE cartridge (30 mg, 1 cc) preconditioned with 1.0 mL of methanol and 1.0 mL of ultrapure water.
-
Wash the cartridge with 1.0 mL of water.
-
Dry the cartridge under vacuum.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis [1]
-
HPLC System: Agilent 1200 HPLC system.
-
Column: Synergi Polar-RP (50 × 2.0 mm, 4 µm).
-
Mobile Phase: Water:Acetonitrile (20:80, v/v) containing 0.2% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
Method Using this compound as an Internal Standard
A validated LC/MS/MS method was used to determine the plasma concentrations of Lusutrombopag (S-888711) using S-8887711-racemate-d13 as the internal standard[3]. While a detailed public protocol is not available, the summary indicates that the method met the validation criteria outlined in the Guidance for Industry: Bioanalytical Method Validation[3]. The analysis was performed using a triple quadrupole mass spectrometer[3].
Diagrams
Caption: General analytical workflow for the quantification of Lusutrombopag in plasma.
References
- 1. arabjchem.org [arabjchem.org]
- 2. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Cross-Validation of Lusutrombopag Assays
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Published Lusutrombopag Bioanalytical Methods
To establish a benchmark for expected assay performance during a cross-validation study, the following table summarizes the key validation parameters from a published Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Lusutrombopag in rat plasma.[1] Laboratories participating in a cross-validation should aim to achieve comparable performance metrics.
| Performance Parameter | Method 1: LC-MS/MS in Rat Plasma[1] | Method 2: UPLC-MS/MS in Rat Plasma[1] |
| Linearity Range | 2.0–150.0 ng/mL | 2–2000 ng/mL |
| Correlation Coefficient (r²) | 0.9998 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 2 ng/mL |
| Intra-day Precision (%RSD) | 3.8–6.9% | ≤ 9.66% |
| Inter-day Precision (%RSD) | 6.8–10.5% | ≤ 9.66% |
| Intra-day Accuracy | 2.5–4.9% | 105.82% to 108.27% |
| Inter-day Accuracy | 5.5–7.2% | 105.82% to 108.27% |
| Extraction Recovery | Not Reported | 82.15% to 90.34% |
Experimental Protocols for Lusutrombopag Quantification
A standardized and meticulously documented protocol is fundamental for successful inter-laboratory cross-validation. The following outlines a typical LC-MS/MS method for Lusutrombopag quantification in plasma, based on published literature.[1]
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (as a precipitant).[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography Parameters
-
Column: C18 column (e.g., Acquity UPLC BEH, 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 10 µL
Mass Spectrometry Parameters
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Best Practices for Inter-Laboratory Cross-Validation
Adherence to established regulatory guidelines is paramount for a successful cross-validation. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on bioanalytical method validation and cross-validation.[2][3][4][5][6][7]
Key considerations include:
-
A Priori Criteria: Establish clear acceptance criteria for the cross-validation in a validation plan or standard operating procedure before initiating the study.[6]
-
Sample Sets: Cross-validation should be performed using both spiked matrix quality control (QC) samples and incurred (study) samples.[3][6]
-
Number of Samples: A minimum of three concentrations of QCs (low, medium, and high) with at least three replicates per concentration should be analyzed. For incurred samples, a sufficient number to provide a meaningful comparison should be selected.
-
Data Analysis: The results from the different laboratories should be compared, and the percentage difference should be within the pre-defined acceptance limits.
Visualizing Key Processes
Lusutrombopag Signaling Pathway
Lusutrombopag is a thrombopoietin (TPO) receptor agonist.[8][9][10] It mimics the action of endogenous TPO by binding to and activating the TPO receptor (c-Mpl), which in turn stimulates the JAK-STAT and MAPK signaling pathways.[8][9][11] This leads to the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production.[8][9][12]
Caption: Lusutrombopag signaling pathway.
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a standardized workflow for conducting an inter-laboratory cross-validation of a Lusutrombopag bioanalytical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. elearning.unite.it [elearning.unite.it]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lusutrombopag: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Systematic Review with Meta-Analysis: Efficacy and Safety of Lusutrombopag for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lusutrombopag and Avatrombopag for the Treatment of Thrombocytopenia
An Objective Guide for Researchers and Drug Development Professionals on the Efficacy and Safety of Two Key Thrombopoietin Receptor Agonists
This guide provides a comprehensive comparison of lusutrombopag and avatrombopag, two oral thrombopoietin receptor agonists (TPO-RAs) utilized in the management of thrombocytopenia. The following sections detail their mechanisms of action, comparative efficacy, and safety profiles based on pivotal clinical trial data, with a focus on their application in chronic liver disease (CLD) and immune thrombocytopenia (ITP).
Mechanism of Action: Stimulating Platelet Production
Both lusutrombopag and avatrombopag are small-molecule TPO-RAs that mimic the effect of endogenous thrombopoietin.[1][2][3][4] They selectively bind to and activate the TPO receptor (c-Mpl) on the surface of megakaryocyte precursors in the bone marrow.[1][2][3] This activation triggers intracellular signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways, leading to the proliferation and differentiation of megakaryocytes and, consequently, an increase in platelet production.[1][2][5][6][7]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Landmark Pediatric ITP Study Highlights Avatrombopag Success | Docwire News [docwirenews.com]
- 3. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Avatrombopag treatment response in patients with immune thrombocytopenia: the REAL-AVA 1.0 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Thrombopoietin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of various thrombopoietin receptor (TPO-R) agonists, essential therapeutic agents for treating thrombocytopenia. By examining their mechanisms of action and performance in key experimental assays, this document aims to equip researchers and drug development professionals with the data necessary to inform their work in hematology and oncology.
Introduction to TPO Receptor Agonists
Thrombopoietin receptor agonists (TPO-RAs) are a class of drugs that stimulate the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, by activating the TPO receptor (also known as c-Mpl).[1][2] This action leads to an increase in platelet production, making them a cornerstone in the management of immune thrombocytopenia (ITP) and other conditions characterized by low platelet counts.[1][3] The second-generation TPO-RAs, including romiplostim, eltrombopag, avatrombopag, and lusutrombopag, have been developed to be non-immunogenic and are widely used in clinical practice.[1]
While all TPO-RAs target the same receptor, their molecular structures and binding sites differ, leading to distinct downstream signaling and cellular responses.[4][5] Romiplostim, a peptibody, binds to the extracellular domain of the TPO-R, directly competing with endogenous TPO.[4][5] In contrast, small-molecule agonists like eltrombopag, avatrombopag, and lusutrombopag bind to the transmembrane domain of the receptor, activating it noncompetitively.[4][5] These differences in binding and activation can influence their efficacy and safety profiles.
Comparative In Vitro Efficacy
The in vitro activity of TPO-RAs is primarily assessed through their ability to stimulate the proliferation and differentiation of megakaryocytic progenitor cells and to activate downstream signaling pathways.
Megakaryocyte Proliferation and Differentiation
In vitro studies have demonstrated that TPO-RAs effectively stimulate megakaryopoiesis. For instance, eltrombopag has been shown to promote the formation of megakaryocyte colonies from CD34+ cells derived from patients with multiple myeloma.[6] Similarly, avatrombopag has been observed to stimulate the development of megakaryocytes and the formation of megakaryocyte colonies from human CD34+ hematopoietic cells, mimicking the effects of endogenous TPO.[7]
While direct head-to-head in vitro comparisons of all agonists are limited in the public domain, network meta-analyses of clinical trial data suggest potential differences in their overall efficacy. One such analysis indicated that romiplostim may have a higher probability of being the most effective intervention in achieving an overall platelet response, followed by eltrombopag and rhTPO.[8] Another network meta-analysis suggested that avatrombopag and lusutrombopag may have the best platelet response compared to placebo.[9] It is important to note that these are clinical findings and may not directly translate to in vitro potency.
| TPO Receptor Agonist | Binding Site on TPO-R | Downstream Signaling Pathways Activated | Key In Vitro Effects |
| Romiplostim | Extracellular Domain | JAK2/STAT5, PI3K/Akt, MEK/ERK, p38[4] | Promotes megakaryocyte proliferation and viability.[4][10] |
| Eltrombopag | Transmembrane Domain | JAK2/STAT5, PI3K/Akt, MAPK[1][11] | Stimulates megakaryopoiesis from CD34+ cells.[6] |
| Avatrombopag | Transmembrane Domain | JAK2/STAT5, PI3K/Akt, MAPK[4] | Stimulates megakaryocyte development and colony formation.[7] |
| Lusutrombopag | Transmembrane Domain | JAK2/STAT5, PI3K/Akt, MAPK | Increases platelet counts.[12] |
Signaling Pathway Activation
The binding of TPO-RAs to the TPO receptor initiates a cascade of intracellular signaling events crucial for megakaryopoiesis. The primary pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K-AKT) pathways.[1][13]
Interestingly, in vitro studies have revealed nuances in how different agonists engage these pathways. For example, one study comparing eltrombopag to recombinant human TPO (rhTPO) in washed human platelets found that eltrombopag induced the phosphorylation of STAT proteins with no phosphorylation of Akt. In contrast, rhTPO induced the phosphorylation of both Akt and STAT proteins (STAT-1, -3, and -5).[14] This differential activation of signaling pathways may contribute to the observed differences in their effects on platelet function.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used in the comparative analysis of TPO-RAs.
Cell-Based Proliferation Assay
This assay quantifies the ability of TPO-RAs to induce the proliferation of TPO-dependent cell lines.
1. Cell Line and Culture:
-
A murine 32D cell line engineered to stably express the human TPO receptor (32D-hTPO-R) is commonly used.[3]
-
Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a cytokine to maintain viability (e.g., murine IL-3).
-
Prior to the assay, cells are washed to remove any residual cytokines.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
Serial dilutions of the TPO-RAs (e.g., romiplostim, eltrombopag) and a positive control (e.g., rhTPO) are added to the wells.
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell proliferation is quantified using a commercially available luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.[3]
-
Luminescence is read using a plate reader.
3. Data Analysis:
-
The half-maximal effective concentration (EC50) for each agonist is calculated by plotting the luminescent signal against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.
Western Blot for TPO Receptor Phosphorylation
This method is used to assess the activation of the TPO receptor by measuring its phosphorylation status upon agonist stimulation.
1. Cell Stimulation and Lysis:
-
A suitable cell line expressing the TPO receptor (e.g., 32D-hTPO-R) is starved of cytokines for a period to reduce basal signaling.[3]
-
Cells are then stimulated with different concentrations of TPO-RAs or rhTPO for a short duration (e.g., 10-15 minutes).
-
Following stimulation, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Electrophoresis:
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
3. Immunoblotting:
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the TPO receptor (p-TPO-R).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for the total TPO receptor as a loading control.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the key signaling pathways and a typical experimental workflow.
Caption: TPO Receptor Signaling Pathway.
Caption: In Vitro Proliferation Assay Workflow.
Conclusion
The in vitro comparison of TPO receptor agonists reveals both commonalities and distinctions in their mechanisms of action and cellular effects. While all approved agonists effectively stimulate megakaryopoiesis through the activation of the TPO receptor, their different binding modes can lead to variations in downstream signaling pathway engagement. A thorough understanding of these in vitro characteristics is paramount for the continued development of novel TPO-RAs and for optimizing their clinical application in treating thrombocytopenia. The experimental protocols and workflows provided herein offer a foundational framework for researchers to conduct their own comparative analyses.
References
- 1. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Romiplostim and Eltrombopag in Immune Thrombocytopenia as a Second-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 8. Frontiers | Comparative efficacy and safety of rhTPO, romiplostim, and eltrombopag in the treatment of pediatric primary immune thrombocytopenia: a systematic review and network meta-analysis [frontiersin.org]
- 9. Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discussion - Avatrombopag and lusutrombopag for thrombocytopenia in people with chronic liver disease needing an elective procedure: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thrombopoietin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Lusutrombopag Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the accuracy and precision of various bioanalytical methods for the quantification of Lusutrombopag, a thrombopoietin receptor agonist. The use of a stable isotope-labeled internal standard, such as Lusutrombopag-d13, is a recognized approach to enhance the accuracy and precision of mass spectrometry-based assays. While detailed validation data for a this compound based method is not extensively published in peer-reviewed literature, its use in a validated LC/MS/MS method has been documented in regulatory filings.[1] This guide presents available data from published methods using alternative internal standards to provide a comparative overview of the performance of Lusutrombopag quantification assays.
Quantitative Performance Comparison
The following table summarizes the validation parameters for different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Lusutrombopag in plasma.
| Parameter | Method 1 (UPLC-MS/MS with Poziotinib IS) | Method 2 (LC-MS/MS) |
| Linearity Range | 2–2000 ng/mL | 2.0–150.0 ng/mL |
| Correlation Coefficient (r²) | >0.99 | 0.9998 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] | 2.0 ng/mL[3] |
| Intra-day Precision (%RSD) | ≤9.66%[2] | 3.8–6.9%[3] |
| Inter-day Precision (%RSD) | ≤9.66%[2] | 6.8–10.5%[3] |
| Intra-day Accuracy (%) | 105.82% to 108.27%[2] | 97.5–104.9% (calculated from %bias of 2.5-4.9%) |
| Inter-day Accuracy (%) | 105.82% to 108.27%[2] | 94.5–107.2% (calculated from %bias of 5.5-7.2%) |
| Extraction Recovery | 82.15% to 90.34%[2] | Not explicitly reported |
Experimental Protocols
Method 1: UPLC-MS/MS with Poziotinib as Internal Standard[2]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: CORTECS UPLC C18 column (2.1 × 50 mm, 1.6 μm).
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Lusutrombopag: m/z 592.97 ⟶ 491.02
-
Poziotinib (IS): m/z 492.06 ⟶ 354.55
-
Method 2: LC-MS/MS[3]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Not specified.
-
Mass Spectrometry: API4000 triple quadrupole mass spectrometer in multiple reaction monitoring mode.
-
MRM Transition (Lusutrombopag): [M+H]+ ions m/z 593.1 → 272.3
Visualizations
Lusutrombopag Signaling Pathway
Lusutrombopag is a thrombopoietin (TPO) receptor agonist. It mimics the action of endogenous TPO by binding to and activating the TPO receptor (c-Mpl) on megakaryocytes and their precursors. This activation stimulates intracellular signaling cascades, including the JAK-STAT and MAPK pathways, which ultimately leads to increased platelet production.
References
A Comparative Guide to the Quantitative Analysis of Lusutrombopag and Other Thrombopoietin Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analytical methods for quantifying Lusutrombopag and other leading thrombopoietin receptor agonists (TPO-RAs), including Avatrombopag, Romiplostim, and Eltrombopag. This document summarizes key performance data, presents detailed experimental protocols, and visualizes the analytical workflow.
Performance Comparison: Linearity and Range
The accurate quantification of therapeutic drugs is paramount in both preclinical and clinical research. A critical performance characteristic of any quantitative assay is its linearity and the range over which it can reliably measure the analyte concentration. The following table summarizes the reported linearity and range for the quantification of Lusutrombopag and its alternatives using various analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method due to its high sensitivity and specificity.
| Drug | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Lusutrombopag | LC-MS/MS | Rat Plasma | 2.0 - 150.0 ng/mL | 0.9998 | |
| Lusutrombopag | UPLC-MS/MS | Rat Plasma | 2 - 2000 ng/mL | Not Reported | |
| Eltrombopag | HPLC | Human Serum | 0.15 - 12.5 µg/mL | 0.9987 (r) | [1] |
| Eltrombopag | RP-HPLC | Bulk and Tablet | 10 - 50 µg/mL | 0.999 | [2] |
| Eltrombopag | RP-UPLC | Tablet | 25 - 75 µg/mL | 0.999 | [3] |
| Romiplostim | ELISA | Serum | 0.018 - 0.500 ng/mL | Not Reported | [4] |
| Romiplostim | RP-HPLC | Bulk and Tablet | 25 - 125 µg/mL | 0.999 | [2] |
| Hetrombopag (Eltrombopag analog) | LC-MS/MS | Rat Plasma | 1 - 1000 ng/mL | 0.9987 (r) | [5] |
Experimental Workflow for Lusutrombopag Quantification
The following diagram illustrates a typical workflow for the quantification of Lusutrombopag in a biological matrix using LC-MS/MS. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for Lusutrombopag quantification.
Detailed Experimental Protocol: Lusutrombopag Quantification by UPLC-MS/MS
This protocol is based on a validated method for the determination of Lusutrombopag in rat plasma[6].
1. Materials and Reagents:
-
Lusutrombopag reference standard
-
Poziotinib (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Rat plasma (blank)
2. Instrumentation:
-
Waters ACQUITY UPLC system
-
Waters Xevo TQ-S triple quadrupole mass spectrometer
-
CORTECS UPLC C18 column (2.1 × 50 mm, 1.6 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: Maintained at an appropriate, stable temperature.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
5. Sample Preparation:
-
To 100 µL of rat plasma, add the internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 4000 g for 10 minutes[6].
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject 2 µL of the reconstituted sample into the UPLC-MS/MS system[6].
6. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of Lusutrombopag, ranging from 2 to 2000 ng/mL[6].
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Lusutrombopag to the internal standard against the nominal concentration.
-
Determine the concentration of Lusutrombopag in the unknown samples by interpolation from the calibration curve.
Signaling Pathway of Thrombopoietin Receptor Agonists
TPO-RAs like Lusutrombopag stimulate the thrombopoietin receptor (c-Mpl), leading to the activation of downstream signaling pathways that promote the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production[7].
Caption: TPO-RA signaling pathway.
Conclusion
The quantification of Lusutrombopag and other TPO-RAs is crucial for pharmacokinetic and pharmacodynamic studies. The LC-MS/MS method offers a sensitive and specific approach for the determination of Lusutrombopag in biological matrices, with a wide linear range suitable for clinical and non-clinical applications. The provided experimental protocol serves as a foundation for researchers to develop and validate their own assays. Understanding the underlying signaling pathways of these agents provides context for their mechanism of action and therapeutic effects. This guide provides a comparative overview to aid researchers in selecting and implementing appropriate analytical methodologies for their studies.
References
- 1. A simple HPLC assay for determining eltrombopag concentration in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics-Mediated Drug Disposition (PDMDD) and Precursor Pool Lifespan Model for Single Dose of Romiplostim in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thrombopoietin receptor agonists: ten years later | Haematologica [haematologica.org]
A Comparative Guide to the Bioanalytical Variability of Lusutrombopag
This guide provides a detailed comparison of the inter-day and intra-day variability in the analysis of Lusutrombopag, a thrombopoietin receptor agonist (TPO-RA). The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on bioanalytical method selection and data interpretation.
Introduction to Lusutrombopag and TPO-RAs
Lusutrombopag is an orally administered, small molecule TPO-RA that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] It is used to treat thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical procedure.[2] TPO-RAs like Lusutrombopag, avatrombopag, eltrombopag, and romiplostim activate the thrombopoietin receptor, initiating downstream signaling through the JAK-STAT, MAPK, and PI3K-AKT pathways.[1] This guide focuses on the analytical performance of methods used to quantify Lusutrombopag in biological matrices, a critical aspect for pharmacokinetic and pharmacodynamic studies.
Comparative Analysis of Analytical Methods
The primary method for the quantitative analysis of Lusutrombopag in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for accurate measurement of drug concentrations.[3][4] The variability of these methods is assessed through inter-day and intra-day precision and accuracy studies.
Table 1: Inter-day and Intra-day Precision of Lusutrombopag Analysis
| Study Reference | Analytical Method | Matrix | Inter-day Precision (% RSD) | Intra-day Precision (% RSD) |
| Wang et al.[5] | UPLC-MS/MS | Rat Plasma | ≤ 9.66% | ≤ 9.66% |
| Maithani et al.[4] | LC-MS/MS | Rat Plasma | 6.8 - 10.5% | 3.8 - 6.9% |
RSD: Relative Standard Deviation
Table 2: Inter-day and Intra-day Accuracy of Lusutrombopag Analysis
| Study Reference | Analytical Method | Matrix | Inter-day Accuracy | Intra-day Accuracy |
| Wang et al.[5] | UPLC-MS/MS | Rat Plasma | 105.82 - 108.27% | 105.82 - 108.27% |
| Maithani et al.[4] | LC-MS/MS | Rat Plasma | 5.5 - 7.2% | 2.5 - 4.9% |
Table 3: Key Performance Characteristics of Lusutrombopag Bioanalytical Methods
| Study Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Wang et al.[5] | 2 - 2000 | 2 |
| Maithani et al.[4] | 2.0 - 150.0 | 2.0 |
Experimental Protocols
The following provides a generalized experimental protocol for the LC-MS/MS analysis of Lusutrombopag in rat plasma, based on the methodologies described in the cited literature.[3][4][5]
1. Sample Preparation:
-
Protein precipitation is a common method for extracting Lusutrombopag from plasma samples.[5]
-
Acetonitrile is typically used as the precipitating agent.[5]
-
An internal standard (IS), such as poziotinib, is added to the plasma sample before precipitation to account for variability during sample processing and analysis.[5]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing Lusutrombopag and the IS, is collected for analysis.
2. Chromatographic Separation:
-
Reverse-phase chromatography is employed, typically using a C18 column.[5]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from other matrix components.[5]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in the positive ion mode is commonly used.[4]
-
Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for both Lusutrombopag and the IS. For Lusutrombopag, a common transition is m/z 593.1 → 272.3.[4]
4. Method Validation:
-
The bioanalytical method is validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, LLOQ, precision, accuracy, recovery, matrix effect, and stability.[4]
-
Intra-day precision and accuracy are determined by analyzing replicate quality control (QC) samples at multiple concentration levels within a single day.[6]
-
Inter-day precision and accuracy are assessed by analyzing the QC samples on different days.[6]
Visualizations
Caption: Signaling pathway of thrombopoietin receptor agonists.
Caption: General workflow for Lusutrombopag bioanalysis.
References
- 1. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. Item - Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, in Rats by UPLC-MS/MS - Deakin University - Figshare [dro.deakin.edu.au]
- 6. rsc.org [rsc.org]
Lusutrombopag Demonstrates Superior Efficacy to Placebo in Managing Thrombocytopenia in Chronic Liver Disease Patients
New clinical trial data reveals that lusutrombopag, an oral thrombopoietin (TPO) receptor agonist, is significantly more effective than placebo in increasing platelet counts and reducing the need for platelet transfusions in patients with chronic liver disease (CLD) and severe thrombocytopenia who are scheduled to undergo invasive procedures. A meta-analysis of three randomized, double-blind, placebo-controlled clinical trials involving 343 patients showed that a significantly higher proportion of patients treated with lusutrombopag achieved the primary efficacy outcome of avoiding both platelet transfusion before the procedure and rescue therapy for bleeding for at least 7 days post-procedure, compared to those who received a placebo.[1][2]
The L-PLUS 2 trial, a global phase 3 study, found that 64.8% of patients in the lusutrombopag group met the primary endpoint, compared to only 29.0% in the placebo group.[3][4] Furthermore, lusutrombopag treatment led to a durable increase in platelet counts, with the median duration of platelet counts remaining at or above 50 × 10⁹/L being 19.2 days in the lusutrombopag group, a significant improvement over the 0.0 days observed in the placebo group.[3] The risk of any bleeding event was also significantly lower with lusutrombopag compared to placebo.[1][2] The safety profile of lusutrombopag was comparable to that of placebo, with similar rates of adverse events and no increased risk of thrombotic events.[1][2][3]
Mechanism of Action
Lusutrombopag functions as an agonist of the thrombopoietin receptor (TPO-R), mimicking the action of endogenous thrombopoietin.[1][5][6] By binding to the transmembrane domain of the TPO-R on megakaryocytes and their precursors, lusutrombopag activates intracellular signaling pathways, primarily the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways.[5][6][7][8] This stimulation promotes the proliferation and differentiation of megakaryocytes, leading to an increased production and release of platelets into the bloodstream.[1][5][6][8]
References
- 1. Systematic Review with Meta-Analysis: Efficacy and Safety of Lusutrombopag for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review with Meta-Analysis: Efficacy and Safety of Lusutrombopag for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L‐PLUS 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lusutrombopag-d13
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Lusutrombopag-d13. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound is a deuterium-labeled analog of Lusutrombopag, a pharmaceutically active ingredient, and should be handled with care by trained personnel familiar with potent compounds.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Lusutrombopag is classified as toxic and presents several hazards upon exposure.[1] this compound should be handled with the same precautions as the parent compound.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed.[3][4] | Acute toxicity, Oral (Category 4) |
| Causes skin irritation.[3] | Skin irritation (Category 2) |
| Causes serious eye irritation.[3] | Eye irritation (Category 2A) |
| May cause respiratory irritation.[3] | Specific target organ toxicity |
| Very toxic to aquatic life with long lasting effects.[4] | Acute aquatic toxicity (Category 1) |
| Chronic aquatic toxicity (Category 1) |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Equipment Type | Specification |
| Eye Protection | Safety goggles with side-shields.[4] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Impervious clothing, such as a lab coat or disposable gown.[4][5] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if aerosols may be generated.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key steps.
Step-by-Step Handling and Disposal Procedures:
1. Preparation:
-
Ensure an accessible safety shower and eye wash station are available.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust and aerosol formation.[4]
-
Verify that all required PPE is available and in good condition.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully scoop the material into a sealed container. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate the spill area thoroughly.
4. Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with a suitable cleaning agent.
-
Wash hands thoroughly with soap and water after handling the compound.[4]
5. Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, wipes, absorbent material) as hazardous waste in accordance with local, state, and federal regulations.[4]
-
Do not allow the substance to enter sewers or waterways, as it is very toxic to aquatic life.[4]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison center or doctor immediately if you feel unwell.[4] Rinse mouth.[4] |
| In Case of Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
Note: This information is intended as a guide for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling. If no specific SDS for the deuterated form is available, the SDS for Lusutrombopag should be followed.[1][3][4]
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
